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2-bromo-N-(2,5-dimethoxyphenyl)benzamide Documentation Hub

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  • Product: 2-bromo-N-(2,5-dimethoxyphenyl)benzamide
  • CAS: 303990-27-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Pharmacological Properties of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide Derivatives

This guide provides a comprehensive technical overview of the synthesis, pharmacological properties, and potential therapeutic applications of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide derivatives. This class of compounds...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis, pharmacological properties, and potential therapeutic applications of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide derivatives. This class of compounds has emerged as a scaffold of significant interest in medicinal chemistry, demonstrating a range of biological activities that warrant further investigation for drug development.

Introduction: The Benzamide Scaffold in Drug Discovery

Benzamide derivatives are a cornerstone in modern pharmacology, with their structural motif present in a wide array of approved drugs exhibiting diverse therapeutic effects, including antiemetic, antipsychotic, and gastroprokinetic activities. The versatility of the benzamide core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a bromine atom and a dimethoxyphenyl moiety, as seen in the 2-bromo-N-(2,5-dimethoxyphenyl)benzamide scaffold, offers unique electronic and steric properties that can significantly influence biological activity.

Synthetic Pathways and Methodologies

The synthesis of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide derivatives is primarily achieved through the amidation of 2-bromobenzoyl chloride with 2,5-dimethoxyaniline. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthesis Protocol

A representative experimental protocol for the synthesis of the core structure is as follows:

Materials:

  • 2-bromobenzoic acid

  • Thionyl chloride

  • 2,5-dimethoxyaniline

  • Anhydrous dichloromethane (DCM)

  • Triethylamine

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Acid Chloride Formation: 2-bromobenzoic acid is refluxed with an excess of thionyl chloride to form 2-bromobenzoyl chloride. The excess thionyl chloride is removed under reduced pressure.

  • Amidation: The resulting 2-bromobenzoyl chloride is dissolved in anhydrous DCM and cooled in an ice bath. A solution of 2,5-dimethoxyaniline and triethylamine in anhydrous DCM is added dropwise with stirring.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product is purified by column chromatography or recrystallization to yield the pure 2-bromo-N-(2,5-dimethoxyphenyl)benzamide.

Synthesis of Derivatives

Further derivatization can be achieved through modifications of the core structure. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed at the bromine position to introduce a variety of substituents.

Pharmacological Properties and Potential Applications

While comprehensive studies on the specific 2-bromo-N-(2,5-dimethoxyphenyl)benzamide scaffold are emerging, the analysis of structurally related compounds provides significant insights into its potential pharmacological activities.

Anticancer Activity

Several studies on related benzamide and chalcone derivatives containing the 2-bromo-4,5-dimethoxy or N-(2,5-dimethoxyphenyl) moieties have demonstrated promising anticancer effects.

A chalcone derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, has shown moderate activity against the MCF-7 breast cancer cell line, with an IC50 value of 42.19 µg/mL[1]. This suggests that the 2-bromo-4,5-dimethoxy structural motif contributes to cytotoxic activity. Furthermore, derivatives of natural bromophenols, including a compound with a 2-bromo-4,5-dimethoxybenzyl group, have been found to inhibit the viability of leukemia K562 cells[2].

Table 1: Anticancer Activity of a Structurally Related Chalcone

CompoundCancer Cell LineIC50 (µg/mL)
2'-hydroxy-2-bromo-4,5-dimethoxychalcone[1]MCF-742.19
Antimicrobial Activity

The broader class of benzamide derivatives has been extensively studied for its antimicrobial properties. A series of substituted benzamides have been synthesized and tested in vitro, showing activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity[3]. While specific data for the target compound is not yet available, the general antimicrobial potential of the benzamide scaffold is well-established.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanism of Action

The mechanism of action for the anticancer effects of these derivatives may involve the inhibition of tubulin polymerization. This has been suggested for some benzimidazole derivatives carrying a dimethoxyphenyl group. Additionally, a novel benzamide derivative has been shown to inhibit the ABCG2 transporter, which is involved in multidrug resistance in cancer cells[4]. This suggests a potential application for these compounds in combination chemotherapy to overcome drug resistance.

The presence of the bromo-dimethoxy-phenyl scaffold is also found in N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines, which act as partial agonists for serotonin 5-HT2A/2C receptors[5]. This indicates that the scaffold has the potential to interact with G-protein coupled receptors, opening up avenues for investigation in neuroscience.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for this specific class of compounds is yet to be fully elucidated, some general trends can be inferred from related structures. The nature and position of substituents on both the 2-bromo-benzoyl and the N-(2,5-dimethoxyphenyl) rings are expected to significantly influence activity. The electron-withdrawing nature of the bromine atom and the electron-donating and steric effects of the dimethoxy groups likely play a crucial role in target binding and overall pharmacological profile.

Future Directions and Conclusion

The 2-bromo-N-(2,5-dimethoxyphenyl)benzamide scaffold represents a promising starting point for the development of novel therapeutic agents. The preliminary evidence from structurally related compounds suggests potential applications in oncology and infectious diseases. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to establish a clear structure-activity relationship. In-depth mechanistic studies are also warranted to identify the specific molecular targets and pathways modulated by these compounds.

References

  • Gaikwad, D. D., et al. (2024). Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives.
  • (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed.
  • Synthesis of Anticancer Agents from 2-Bromo-6-methyl-1H-benzo[d]imidazole Deriv
  • N-(2,5-dimethoxyphenyl)-3-methylbenzamide (EVT-1364751). Benchchem.
  • Application Notes and Protocols for 5-(Bromoacetyl)-2-(phenylmethoxy)
  • New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I.
  • (2024).
  • (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line.
  • (2022).
  • (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Taylor & Francis.
  • (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. PubMed.
  • (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI.
  • (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. PMC.

Visualizations

Synthetic_Workflow cluster_start Starting Materials cluster_amidation Amidation cluster_product Product 2_bromobenzoic_acid 2-bromobenzoic acid 2_bromobenzoyl_chloride 2-bromobenzoyl chloride 2_bromobenzoic_acid->2_bromobenzoyl_chloride Reflux thionyl_chloride Thionyl chloride thionyl_chloride->2_bromobenzoyl_chloride final_product 2-bromo-N-(2,5-dimethoxyphenyl)benzamide 2_bromobenzoyl_chloride->final_product Amidation in DCM/Triethylamine 2_5_dimethoxyaniline 2,5-dimethoxyaniline 2_5_dimethoxyaniline->final_product Anticancer_MOA Benzamide_Derivative 2-bromo-N-(2,5-dimethoxyphenyl) benzamide Derivative Tubulin Tubulin Benzamide_Derivative->Tubulin Inhibition ABCG2_Transporter ABCG2 Transporter Benzamide_Derivative->ABCG2_Transporter Inhibition Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Polymerization->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Drug_Efflux Drug Efflux ABCG2_Transporter->Drug_Efflux Chemotherapy_Efficacy Increased Chemotherapy Efficacy Drug_Efflux->Chemotherapy_Efficacy Inhibition leads to

Caption: Potential anticancer mechanisms of action.

Sources

Exploratory

The Unassuming Intermediate: A Technical Review of 2-Bromo-N-(2,5-dimethoxyphenyl)benzamide in Modern Medicinal Chemistry

Abstract In the landscape of modern drug discovery, the strategic value of key chemical intermediates often dictates the efficiency and innovative potential of a synthetic campaign. 2-Bromo-N-(2,5-dimethoxyphenyl)benzami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the strategic value of key chemical intermediates often dictates the efficiency and innovative potential of a synthetic campaign. 2-Bromo-N-(2,5-dimethoxyphenyl)benzamide is one such scaffold, a molecule whose structural features—a reactive bromo-substituted benzoyl group and an electron-rich dimethoxyphenylamine moiety—position it as a highly versatile precursor in medicinal chemistry. While not an active pharmaceutical ingredient itself, its utility as a foundational building block, particularly in the synthesis of targeted protein kinase inhibitors, is significant. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and its pivotal role in the construction of complex, biologically active molecules, supported by detailed protocols and mechanistic insights for researchers in drug development.

Introduction: The Strategic Importance of the Benzamide Scaffold

The benzamide functional group is a cornerstone of medicinal chemistry, present in a wide array of approved therapeutics. Its ability to engage in crucial hydrogen bonding interactions, coupled with the synthetic tractability of the aromatic rings, allows for the creation of libraries of compounds with diverse pharmacological profiles. The biological activities of benzamide derivatives are broad, encompassing roles as histone deacetylase (HDAC) inhibitors, anti-leukotriene agents, and inhibitors of Mycobacterium tuberculosis.[1][2]

The subject of this review, 2-bromo-N-(2,5-dimethoxyphenyl)benzamide, combines this privileged benzamide core with two other strategically important features:

  • A 2-bromo substituent , which serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4]

  • A 2,5-dimethoxyphenyl moiety , an electron-rich system that can influence the molecule's conformation and metabolic stability, and which is a common feature in ligands targeting various receptors and enzymes.

This unique combination of features makes 2-bromo-N-(2,5-dimethoxyphenyl)benzamide an ideal starting point for building more elaborate molecular architectures, particularly those designed to target the ATP-binding sites of protein kinases.

Synthesis and Characterization

The most direct and common method for synthesizing 2-bromo-N-(2,5-dimethoxyphenyl)benzamide is the acylation of 2,5-dimethoxyaniline with 2-bromobenzoyl chloride. This reaction, a variation of the classic Schotten-Baumann reaction, proceeds readily under basic conditions to form the stable amide bond.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol describes a standard laboratory-scale synthesis. The causality behind key steps is explained to provide a deeper understanding of the process.

Materials:

  • 2,5-Dimethoxyaniline (1.0 equiv.)

  • 2-Bromobenzoyl chloride (1.05 equiv.)

  • Dichloromethane (DCM), anhydrous

  • Pyridine or Triethylamine (1.2 equiv.)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethoxyaniline (1.0 equiv.) in anhydrous dichloromethane. The use of an inert atmosphere is crucial to prevent moisture from hydrolyzing the highly reactive acyl chloride.

  • Addition of Base: Add pyridine or triethylamine (1.2 equiv.) to the solution and cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the HCl gas that is generated during the reaction, driving the equilibrium towards product formation. Cooling the reaction prevents potential side reactions and controls the exothermic nature of the acylation.

  • Acylation: Slowly add a solution of 2-bromobenzoyl chloride (1.05 equiv.) in anhydrous dichloromethane to the stirred mixture dropwise. The slow addition is critical to maintain temperature control and prevent the formation of di-acylated byproducts.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1M HCl to remove the excess base.

    • Wash with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Wash with brine to remove residual water.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 2-bromo-N-(2,5-dimethoxyphenyl)benzamide as a solid.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic protocol.

cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification A Dissolve 2,5-Dimethoxyaniline in anhydrous DCM B Add Pyridine/Triethylamine A->B C Cool to 0 °C B->C D Slowly add 2-Bromobenzoyl Chloride in DCM C->D E Warm to RT & Stir (2-4h) D->E F Monitor by TLC E->F G Wash with 1M HCl F->G H Wash with sat. NaHCO₃ G->H I Wash with Brine H->I J Dry over Na₂SO₄ I->J K Concentrate & Recrystallize J->K L Characterization (NMR, MS) K->L Final Product: 2-Bromo-N-(2,5-dimethoxyphenyl)benzamide

Caption: Workflow for the synthesis of the title compound.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

The true value of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide lies in its application as a precursor for more complex, biologically active molecules. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibitors of several tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5][6] Drugs like Gefitinib and Erlotinib are based on this core structure.

While direct synthesis routes for these specific drugs may vary, the general strategy often involves the construction of a quinazoline or quinazolinone ring system, which is then coupled with a substituted aniline. The 2-bromo-N-(aryl)benzamide structure is an ideal precursor for building the quinazolinone core through intramolecular cyclization reactions, often catalyzed by copper or palladium. The bromine atom can facilitate C-N bond formation to close the heterocyclic ring.

Case Study: 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives as FGFR1 Inhibitors

To illustrate the therapeutic potential of this molecular framework, we can examine a closely related series of compounds: 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives . A study focused on designing novel inhibitors for Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer (NSCLC), utilized this scaffold.[7]

In this study, various side chains were introduced at the 2-position of the 4-bromo-benzamide core to probe the binding pocket of the FGFR1 kinase domain. The N-(3,5-dimethoxyphenyl)benzamide portion served to anchor the molecule in the active site.[7]

General Synthetic Pathway for Kinase Inhibitors:

The following diagram illustrates a generalized pathway from a bromo-benzamide precursor to a final kinase inhibitor.

G A 2-Bromo-N-(2,5-dimethoxyphenyl)benzamide (Starting Material) B Intramolecular Cyclization (e.g., Cu or Pd catalysis) A->B C Quinazolinone Intermediate B->C D Chlorination (e.g., POCl₃, SOCl₂) C->D E 4-Chloroquinazoline Intermediate D->E F Nucleophilic Aromatic Substitution (SNAr) with substituted aniline E->F G Final Kinase Inhibitor (e.g., 4-Anilinoquinazoline) F->G

Caption: Generalized synthetic route to kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The research into FGFR1 inhibitors revealed critical structure-activity relationships. By modifying the side chain attached to the benzamide core, researchers were able to significantly alter the compound's inhibitory potency.

Compound IDModification at 2-positionTarget KinaseIC₅₀ (µM)Reference
A1 2-AcetamidoFGFR1>10[7]
B3 2-(2-methylphenylamido)FGFR12.14[7]
B6 2-(2-methoxyphenylamido)FGFR11.85[7]
B7 2-(3-chlorophenylamido)FGFR11.36[7]
C9 2-(Cyclohexylsulfonamido)FGFR11.25[8]

Table 1: SAR data for 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives against FGFR1-amplified NSCLC cell line NCI-H1581. The data illustrates how modifications to the core scaffold dramatically impact biological activity.[7][8]

The data clearly indicates that introducing larger, more complex substituents at the 2-position, such as substituted phenylamido or cyclohexylsulfonamido groups, leads to a significant increase in potency against FGFR1. This demonstrates that the 2-bromo-N-arylbenzamide scaffold acts as an excellent foundation for inhibitor design, providing a stable anchor while allowing for extensive derivatization to optimize interactions with the target protein.[7]

Future Perspectives and Conclusion

The utility of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide and its analogs is well-established in the context of kinase inhibitor synthesis. Its straightforward preparation and the synthetic versatility offered by the ortho-bromo substituent ensure its continued relevance in drug discovery campaigns.

Future applications may extend beyond kinase inhibition. The ability to perform diverse cross-coupling reactions at the 2-position opens up possibilities for creating novel scaffolds targeting other enzyme classes or receptors. The principles of molecular hybridization, where this benzamide core is combined with other known pharmacophores, could yield novel compounds with unique polypharmacology profiles, potentially for treating complex diseases like cancer or neurodegenerative disorders.

References

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025, October 14). MDPI. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019, November 1). PubMed. Retrieved from [Link]

  • Syntheses of Some 4-Anilinoquinazoline Derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]

  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (2022, March 1). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. PubMed. Retrieved from [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PMC. Retrieved from [Link]

  • A New Synthesis of Gefitinib. (2018, November 14). ResearchGate. Retrieved from [Link]

  • Gefitinib. (2015, June 15). New Drug Approvals. Retrieved from [Link]

  • Modified Synthesis of Erlotinib Hydrochloride. PMC. Retrieved from [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC. Retrieved from [Link]

  • A novel strategy to the synthesis of 4-anilinoquinazoline derivatives. (2013, December 19). R Discovery. Retrieved from [Link]

  • ChemInform Abstract: A Novel Strategy to the Synthesis of 4-Anilinoquinazoline Derivatives. (2025, November 24). ResearchGate. Retrieved from [Link]

  • CN102557977B - Synthesis intermediate of erlotinib and preparation method thereof. Google Patents.
  • EP3015460A1 - Process for the preparation of erlotinib. Google Patents.
  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Taylor & Francis Online. Retrieved from [Link]

  • US7169791B2 - Inhibitors of tyrosine kinases. Google Patents.
  • Patents and Publications. Medicine Designs and Development. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC. Retrieved from [Link]

  • WO2015066188A1 - Aminoheteroaryl benzamides as kinase inhibitors. Google Patents.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). PMC. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Semantic Scholar. Retrieved from [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). MDPI. Retrieved from [Link]

Sources

Foundational

metabolic stability profile of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide

An In-depth Technical Guide to the Metabolic Stability Profile of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide Authored by a Senior Application Scientist Introduction: The Imperative of Metabolic Stability in Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Metabolic Stability Profile of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide

Authored by a Senior Application Scientist

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential success. It dictates the compound's pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen.[1][2] A compound with poor metabolic stability may be rapidly cleared from the body, failing to achieve therapeutic concentrations, or leading to the formation of active or toxic metabolites.[2] Therefore, a thorough understanding and early assessment of metabolic fate are critical to de-risk drug candidates and guide medicinal chemistry efforts toward molecules with optimal drug-like properties.[3]

This technical guide provides a comprehensive framework for evaluating the metabolic stability profile of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide , a member of the versatile benzamide class of compounds. Benzamides are investigated for a wide array of therapeutic applications, including as antiemetics, antipsychotics, and even as anticancer agents through mechanisms like PARP inhibition.[4] This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will dissect the process from initial structural assessment and in silico prediction to robust in vitro assays and confirmatory in vivo studies, adhering to the principles of scientific integrity and regulatory expectations.[5][6][7]

Structural Analysis and Predicted Metabolic Hotspots

The chemical structure of an NCE is the primary determinant of its metabolic fate. The major drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, recognize and act upon specific structural motifs.[8][9][10] An initial "hotspot" analysis of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide allows us to hypothesize its primary metabolic liabilities.

Key Structural Features and Potential Biotransformations:

  • Dimethoxy Phenyl Ring: The two methoxy groups are highly susceptible to O-demethylation , a common Phase I reaction catalyzed by CYP enzymes. This would form mono-demethylated and potentially bis-demethylated phenolic metabolites.[11][12]

  • Amide Linkage: The benzamide core contains an amide bond that could be susceptible to hydrolysis by amidase enzymes, cleaving the molecule into 2-bromobenzoic acid and 2,5-dimethoxyaniline.

  • Aromatic Rings: Both the 2-bromophenyl and the 2,5-dimethoxyphenyl rings are potential sites for hydroxylation , another key CYP-mediated Phase I reaction.

  • Phenolic Metabolites: The phenolic metabolites resulting from O-demethylation are prime candidates for Phase II conjugation reactions , primarily glucuronidation by UDP-glucuronosyltransferases (UGTs) to enhance water solubility and facilitate excretion.[13][14]

The following diagram illustrates these potential metabolic hotspots.

cluster_main 2-bromo-N-(2,5-dimethoxyphenyl)benzamide cluster_hotspots Potential Metabolic Hotspots mol O_demethylation O-Demethylation (CYP450s) O_demethylation:s->mol:n Hydroxylation1 Aromatic Hydroxylation (CYP450s) Hydroxylation1:w->mol:e Amide_Hydrolysis Amide Hydrolysis (Amidases) Amide_Hydrolysis:n->mol:s Hydroxylation2 Aromatic Hydroxylation (CYP450s) Hydroxylation2:e->mol:w Conjugation Phase II Conjugation (UGTs) (on hydroxylated metabolites) Conjugation->O_demethylation Conjugation->Hydroxylation1 Conjugation->Hydroxylation2

Caption: Workflow for a typical liver microsomal metabolic stability assay. [1]

  • Reagent Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the NADPH regenerating system.

    • Dissolve the test compound (and positive controls like Verapamil or Testosterone) in DMSO to create a 1 mM stock solution.

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to the working concentration (e.g., 0.5 mg/mL) with phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH solution. For the negative control (minus-NADPH), add buffer instead.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a quenching solution (e.g., cold acetonitrile with an internal standard like Tolbutamide). The "0" time point sample should be taken immediately after adding NADPH.

  • Sample Processing & Analysis:

    • Centrifuge the quenched plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method. [15]

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line (k) is used to calculate the half-life: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .

Hepatocyte Stability Assay

For a more comprehensive metabolic profile, cryopreserved hepatocytes are the gold standard in vitro system. [3]They contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a closer approximation to the in vivo liver environment. [2][3]

Caption: Workflow for a typical hepatocyte metabolic stability assay. [3]

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer cells into pre-warmed incubation medium (e.g., Williams' Medium E).

    • Determine cell viability and density using the trypan blue exclusion method. Viability should typically be >80%.

    • Dilute the cell suspension to the desired final density (e.g., 0.5 x 10^6 viable cells/mL).

  • Incubation:

    • Dispense the hepatocyte suspension into a collagen-coated 24- or 48-well plate.

    • Add the test compound stock solution (in DMSO) to the wells to achieve the final concentration (e.g., 1 µM). The final DMSO concentration should be low (<0.5%) to avoid cytotoxicity.

    • Place the plate in a humidified incubator at 37°C with 5% CO2, on an orbital shaker.

  • Time-Point Sampling and Analysis:

    • Follow the same sampling, quenching, and LC-MS/MS analysis procedure as described for the microsomal stability assay, using appropriate time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Data Analysis:

    • Data analysis is similar to the microsomal assay. Intrinsic clearance is typically expressed as µL/min/10^6 cells. This value can then be scaled to predict in vivo hepatic clearance. [3]

ParameterLiver Microsomal AssayHepatocyte Assay
Test System Pooled Liver MicrosomesCryopreserved Hepatocytes
Enzyme Content Phase I (CYPs, FMOs), some UGTsPhase I and Phase II enzymes
Protein/Cell Conc. 0.2 - 1.0 mg/mL0.5 - 1.0 x 10^6 cells/mL
Test Compound Conc. 0.5 - 1.0 µM0.5 - 1.0 µM
Cofactor NADPH Regenerating SystemEndogenous
Incubation Time 0 - 60 minutes0 - 240 minutes
Primary Endpoint In vitro t½, CLintIn vitro t½, CLint

In Vivo Pharmacokinetic Studies: The Whole-System Validation

While in vitro assays are powerful predictive tools, in vivo pharmacokinetic (PK) studies are essential for understanding how a compound behaves in a complete biological system. [4][16]These studies provide definitive data on absorption, distribution, metabolism, and excretion (ADME), which are critical for dose prediction and safety assessment in humans. [5][7]

Typical Study Design: Rodent PK

A rodent model, typically the rat, is used for initial PK profiling. The study involves administering the compound via both intravenous (IV) and oral (PO) routes to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.

Caption: General workflow for an in vivo pharmacokinetic study in rodents. [16]

  • Animal Preparation:

    • Use male Sprague-Dawley rats (n=3-4 per group), acclimatized for at least one week.

    • For the IV group, animals may be surgically fitted with a jugular vein cannula for ease of dosing and sampling.

  • Dosing Formulation:

    • Prepare a clear, sterile dosing solution. Due to the likely poor aqueous solubility of the title compound, a vehicle such as 20% PEG400 in saline may be appropriate. [17]A pilot formulation screen is always recommended.

  • Administration:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein or cannula.

    • PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.

    • Typical IV time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • Typical PO time points: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Sample Processing and Bioanalysis:

    • Centrifuge blood samples to separate plasma.

    • Store plasma at -80°C until analysis.

    • Quantify the concentration of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide in plasma using a validated LC-MS/MS method.

ParameterAbbreviationDescription
Maximum Concentration CmaxThe highest observed concentration in plasma after oral dosing.
Time to Cmax TmaxThe time at which Cmax is reached.
Area Under the Curve AUCThe total drug exposure over time.
Clearance CLThe volume of plasma cleared of the drug per unit of time.
Half-Life The time required for the drug concentration to decrease by half.
Oral Bioavailability F%The fraction of the oral dose that reaches systemic circulation.

Analytical Bioanalysis: The Cornerstone of Quantification

Accurate quantification of the parent compound and its metabolites in complex biological matrices is crucial for all metabolism and pharmacokinetic studies. [15]Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. [18][19]

General Analytical Workflow

Caption: General workflow for sample analysis using LC-MS/MS. [15]

Protocol: Sample Preparation (Protein Precipitation)

Protein Precipitation (PPT) is a rapid and effective method for cleaning up plasma and microsomal samples before LC-MS/MS analysis. [15]

  • To 50 µL of plasma or microsomal incubate in a 96-well plate, add 150 µL of cold acetonitrile containing a suitable internal standard.

  • Vortex the plate for 2-5 minutes to ensure complete protein precipitation.

  • Centrifuge the plate at high speed (e.g., 4000 rpm) for 10-15 minutes to pellet the protein.

  • Carefully transfer the supernatant to a new plate for injection onto the LC-MS/MS system.

Metabolite Identification and Structural Elucidation

Identifying the metabolites formed is crucial for understanding the complete metabolic pathway and assessing any potential safety risks from unique or disproportionate human metabolites, as recommended by regulatory agencies like the FDA. [5]This is typically achieved using high-resolution mass spectrometry (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) instrument, which provides accurate mass measurements to determine elemental composition.

Based on the initial hotspot analysis and literature on similar compounds, the metabolic pathway for 2-bromo-N-(2,5-dimethoxyphenyl)benzamide is predicted to proceed as follows:

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs) parent 2-bromo-N-(2,5-dimethoxyphenyl)benzamide (Parent Drug) M1 Mono-O-demethylated Metabolite parent->M1 O-Demethylation M2 Aromatic Hydroxylated Metabolite parent->M2 Hydroxylation M3 Bis-O-demethylated Metabolite M1->M3 O-Demethylation M4 Glucuronide Conjugate of M1 M1->M4 Glucuronidation M5 Glucuronide Conjugate of M2 M2->M5 Glucuronidation

Caption: Predicted primary metabolic pathway for 2-bromo-N-(2,5-dimethoxyphenyl)benzamide.

Conclusion and Forward Strategy

This technical guide has outlined a systematic, multi-stage approach to characterizing the . The journey begins with a structural assessment to predict metabolic liabilities, followed by quantitative in vitro assays using liver microsomes and hepatocytes to determine intrinsic stability. These findings are then validated and expanded upon through in vivo pharmacokinetic studies to understand the compound's disposition in a whole organism. Each stage is critically dependent on robust and sensitive LC-MS/MS bioanalysis for accurate quantification.

The data generated from this comprehensive evaluation are fundamental. They not only enable the prediction of human pharmacokinetics and inform clinical dose selection but also provide crucial insights for medicinal chemists. Should the compound exhibit poor stability, the identified metabolic hotspots—likely the methoxy groups—serve as direct targets for structural modification to enhance metabolic robustness and optimize the overall profile of the drug candidate. [20]Adherence to this rigorous, data-driven approach is essential for navigating the complexities of drug development and advancing safer, more effective therapeutics to the clinic.

References

  • Analytical Methods for the Quantification of Benzamides in Biological Samples. (2025). Benchchem.
  • Safety Testing of Drug Metabolites Guidance for Industry. (2020). U.S.
  • In Vivo Experimental Design for Testing Benzamide Deriv
  • Optimizing In Vivo Dosing of Novel Benzamide Deriv
  • Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases. Sigma-Aldrich.
  • Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (1997). U.S.
  • In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. U.S.
  • Navigating new regulatory guidelines for drug metabolism studies. (2024). Drug Discovery News.
  • Application Notes and Protocols for the Determination of Benzydamine and its Metabolites in Urine. (2025). Benchchem.
  • What In Vitro Metabolism and DDI Studies Do I Actually Need? (2019). BioIVT.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Enhancing the Metabolic Stability of Antischistosomal Pyrido[1,2-a]benzimidazoles. (2025). Benchchem.
  • Biotransformation of benzamidine and benzamidoxime in vivo. (1991). PubMed.
  • EMA Perspectives on Regulatory Guidance on Drug-drug Interaction. European Medicines Agency (EMA).
  • Guideline on the investigation of drug interactions. (2012). European Medicines Agency (EMA).
  • Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. (2013). PMC.
  • Cytochrome P450 Enzymes. (2022).
  • Pharmacological activity and structural analysis of a benzamide (TKS159) and its optical isomers in an in vitro study and in an in vivo study in mice. (2007). PubMed.
  • Metabolic Stability Assay.
  • Metabolic Stability.
  • In Vivo Pharmacokinetic (PK) Studies. Selvita.
  • In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. (2019). MDPI.
  • ICH M12 Guideline on drug interaction studies. (2024). European Medicines Agency (EMA).
  • An In-depth Technical Guide to the Derivatives of 2-Bromo-N-phenylbenzamide. (2025). Benchchem.
  • Services for in vitro Metabolism research. Admescope.
  • ANALYTICAL METHODS - Toxicological Profile for Benzidine. (2001). NCBI Bookshelf.
  • Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics: A Comprehensive Review.
  • Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. (2015). PubMed.
  • Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. (2005). PubMed.
  • The UDP-Glycosyltransferase (UGT) Superfamily: New Members, New Functions, and Novel Paradigms. (2019). Physiological Reviews.
  • The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. (2022). PMC.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent.
  • Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. XenoTech.
  • The UDP-Glycosyltransferase (UGT) Superfamily: New Members, New Functions, and Novel Paradigms. (2019). Physiological Reviews.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon.
  • In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)- N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography⁻Mass Spectrometry. (2019). PubMed.
  • Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. (2018).
  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2025).
  • Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. (2002). PubMed.
  • Cytochrome P450 Drug Metabolism. (2023). DynaMedex.
  • Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. (2005).
  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. (2021). Semantic Scholar.
  • Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • In Vivo Metabolism of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)in the Rat: Identification of Urinary Metabolites. (2025).
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv

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Protocols & Analytical Methods

Method

optimal solvent systems for dissolving 2-bromo-N-(2,5-dimethoxyphenyl)benzamide

Executive Summary This technical guide provides a comprehensive solubility profile and solvent selection protocol for 2-bromo-N-(2,5-dimethoxyphenyl)benzamide (CAS: Variable/Analogous to 4001-73-4 derivatives).[1] As a l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility profile and solvent selection protocol for 2-bromo-N-(2,5-dimethoxyphenyl)benzamide (CAS: Variable/Analogous to 4001-73-4 derivatives).[1] As a lipophilic benzamide derivative characterized by a 2-bromo substitution on the benzoyl ring and a 2,5-dimethoxy substitution on the aniline ring, this compound presents specific solubility challenges common to poly-methoxylated amides.

This document is designed for researchers in medicinal chemistry and drug development. It moves beyond generic solubility data to provide application-specific solvent systems for synthesis, purification (recrystallization), and biological assay preparation.

Physicochemical Profile & Solubility Logic

To select the optimal solvent, one must first understand the molecular interaction potential of the solute.

Structural Analysis
  • Core Scaffold: N-phenylbenzamide (Lipophilic, planar aromatic system).[1]

  • Hydrogen Bonding:

    • Donor: Amide N-H (Weak donor, often involved in intermolecular stacking).

    • Acceptor: Amide Carbonyl (C=O) and two Methoxy (-OCH3) groups.[1]

  • Lipophilicity (LogP): Estimated at 3.0 – 3.5 .[1] The bromine atom enhances lipophilicity and molecular weight, while the methoxy groups provide minor polarity but significant steric bulk.

  • pKa: The amide proton is weakly acidic (pKa ~23 in DMSO), making it neutral in standard aqueous buffers.

Solubility Prediction

Due to the rigid amide bond and


-

stacking potential of the brominated and methoxylated rings, this compound likely exhibits high lattice energy . Consequently, it requires solvents capable of disrupting these intermolecular interactions (dipolar aprotic) or solvents that match its lipophilic profile (halogenated/aromatic).

Table 1: Predicted Solubility Performance by Solvent Class

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Dipolar Aprotic DMSO, DMF, DMAcExcellent (>50 mg/mL)High dielectric constant disrupts amide H-bonds; ideal for stock solutions.[1]
Halogenated Dichloromethane (DCM), ChloroformGood (20-50 mg/mL)Excellent dispersion interactions; bromine substituent enhances affinity.[1]
Ethers THF, 1,4-DioxaneModerate-Good Good H-bond accepting capability; useful for reactions.[1]
Alcohols Ethanol, MethanolModerate (Heat dependent)Soluble at reflux; poor at RT.[1] Ideal for recrystallization .[1]
Hydrocarbons Hexanes, HeptanePoor (<1 mg/mL)Lacks polarity to overcome lattice energy; excellent anti-solvent .[1]
Aqueous Water, PBS BufferInsoluble Hydrophobic exclusion dominates.

Application-Specific Solvent Protocols

Protocol A: Stock Solution Preparation for Bioassays

Objective: Create a stable, high-concentration stock (10 mM or 20 mM) for dilution into aqueous buffers without precipitation.[1]

  • Primary Solvent: DMSO (Dimethyl Sulfoxide) [1]

    • Why: DMSO is the gold standard for screening. It solubilizes the benzamide fully and is miscible with water.

  • Secondary Option: DMF (Dimethylformamide) (Use only if DMSO interferes with specific enzymatic targets).[1]

Procedure:

  • Weigh 3.35 mg of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide (MW ≈ 335.15 g/mol ).

  • Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Vortex for 30 seconds. If solid persists, sonicate at 40 kHz for 2 minutes at room temperature.

  • QC Check: Inspect for turbidity. The solution must be optically clear.

  • Storage: Aliquot into amber glass vials; store at -20°C. Avoid repeated freeze-thaw cycles to prevent micro-precipitation.

Protocol B: Recrystallization (Purification)

Objective: Purify crude material to remove unreacted aniline or bromobenzoic acid impurities.[1][2] System: Ethanol / Water (Solvent / Anti-solvent).[1]

Step-by-Step Methodology:

  • Dissolution: Place crude solid in a round-bottom flask. Add Absolute Ethanol (approx. 10 mL per gram of solid).[1]

  • Heating: Heat to reflux (78°C) with stirring. If solid remains, add Ethanol in 1 mL increments until fully dissolved.

    • Critical Step: Do not add excess solvent; aim for saturation at boiling point.[1]

  • Filtration (Optional): If insoluble particles (dust/salts) are present, perform a hot filtration.

  • Nucleation: Remove heat.[1] While the solution is still hot, add warm water dropwise until a faint, persistent turbidity appears.

  • Re-solubilization: Add a few drops of hot Ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystals). Then, cool to 4°C in a fridge for 4 hours.

  • Harvest: Filter crystals via vacuum filtration. Wash with cold 50% Ethanol/Water.[1] Dry in a vacuum oven at 40°C.

Protocol C: Reaction Solvent Selection

Objective: Choosing a solvent for chemical modification (e.g., reduction to amine or coupling).

  • Recommended: Tetrahydrofuran (THF) or Dichloromethane (DCM) .[1]

  • Rationale: These solvents dissolve the compound well at room temperature and are easily removed via rotary evaporation. THF is preferred for reduction reactions (e.g., with LiAlH4 or Borane) as it coordinates with Lewis acids.

Decision Tree & Workflow Visualization

The following diagram illustrates the logical flow for selecting a solvent system based on the intended application (Synthesis vs. Assay vs. Purification).

SolventSelection Start Start: 2-bromo-N-(2,5-dimethoxyphenyl)benzamide Application Select Application Start->Application BioAssay Biological Assay (Stock Solution) Application->BioAssay Synthesis Chemical Synthesis (Reaction Medium) Application->Synthesis Purification Purification (Recrystallization) Application->Purification DMSO Primary: DMSO (Max Conc > 50mM) BioAssay->DMSO Standard DMF Alternative: DMF (If DMSO incompatible) BioAssay->DMF Special Case TempHigh High Temp (>80°C)? Synthesis->TempHigh Polarity Solvent/Anti-Solvent Purification->Polarity Toluene Toluene (Reflux stable) TempHigh->Toluene Yes THF THF / DCM (Standard) TempHigh->THF No EtOH_H2O Ethanol + Water (Best for polarity removal) Polarity->EtOH_H2O Standard EtOAc_Hex EtOAc + Hexane (Best for lipophilic impurities) Polarity->EtOAc_Hex Alternative

Figure 1: Decision matrix for solvent selection based on experimental requirements. Blue nodes indicate decision points; dashed nodes represent final solvent choices.

Safety & Handling Protocol

  • Hazard Identification: Benzamides are generally irritants.[1] The brominated and methoxylated nature suggests potential for skin sensitization.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Waste Disposal:

    • Halogenated Waste: Solutions containing DCM or the compound itself (due to Bromine) must be disposed of in halogenated organic waste streams.

    • Non-Halogenated: Ethanol/DMSO solutions go to non-halogenated waste.[1]

References

  • BenchChem. Solubility of 2-Bromo-N-phenylbenzamide in Organic Solvents: A Technical Guide. (2025).[1][2][3][4][5] Retrieved from

  • PubChem. 2-bromo-N-(2,5-dimethoxyphenyl)benzamide (Compound Summary). National Library of Medicine. Retrieved from [1]

  • Sigma-Aldrich. 2-BROMO-N-[2-(4-METHOXY-PHENYL)-ETHYL]-BENZAMIDE Product Information.[1] Retrieved from [1]

  • Hassan, et al. Crystal structure of 2-Bromo-N-(dibenzylcarbamothioyl)benzamide.[1] PMC (2008).[1] Retrieved from

  • Cheméo. Benzamide, N-(2,5-dimethoxyphenyl)-4-fluoro- Physical Properties.[1] Retrieved from [1]

Sources

Application

HPLC method development for analysis of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide

Introduction & Analyte Profiling[1][2] This technical note details the development of a High-Performance Liquid Chromatography (HPLC) method for 2-bromo-N-(2,5-dimethoxyphenyl)benzamide . As a lipophilic, neutral benzami...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analyte Profiling[1][2]

This technical note details the development of a High-Performance Liquid Chromatography (HPLC) method for 2-bromo-N-(2,5-dimethoxyphenyl)benzamide . As a lipophilic, neutral benzamide derivative, this compound presents specific challenges regarding solubility and hydrophobic retention. This guide moves beyond generic "recipes" to provide a first-principles approach to method design, optimization, and validation.

Physicochemical Assessment

Understanding the molecule is the prerequisite for chromatographic success.

PropertyValue (Predicted/Observed)Chromatographic Implication
Structure Benzamide core with 2-bromo and 2,5-dimethoxy substituents.[1][2][3]High UV absorptivity due to conjugated

systems (Benzene rings + Amide).
Molecular Weight 336.18 g/mol Suitable for standard porous particles (3 µm - 5 µm).[1]
LogP (Lipophilicity) ~3.4 (High)Strong retention on C18 columns. Requires high organic mobile phase strength for elution.
pKa Neutral Amide (pKa > 14)Critical: The molecule is effectively neutral across the standard HPLC pH range (2–8). pH buffers will not significantly alter its retention time but are necessary to control ionizable impurities.
Solubility Low in water; High in ACN/MeOHSample diluent must be carefully balanced to prevent precipitation while avoiding peak distortion ("solvent shock").
Development Logic Flow

The following decision tree outlines the scientific rationale used in this protocol.

MethodLogic Start Analyte: Neutral Benzamide (LogP ~3.4) Mode Mode: Reversed Phase (RP) Start->Mode Lipophilic Column Stationary Phase: C18 (L1) or Phenyl-Hexyl Mode->Column Hydrophobic Interaction Mobile Mobile Phase: Water / Acetonitrile (0.1% Formic Acid) Column->Mobile Elution Power Detect Detection: UV @ 254 nm Mobile->Detect Signal Optimization

Figure 1: Strategic decision tree for selecting chromatographic parameters based on analyte properties.

Method Development Strategy

Stationary Phase Selection
  • Primary Choice: C18 (USP L1) .

    • Rationale: The analyte relies on hydrophobic interaction for retention. A C18 ligand provides the strongest hydrophobic selectivity.

    • Recommendation: Use a "Base Deactivated" (End-capped) or Hybrid particle (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).[1] Even though the parent is neutral, synthesis precursors (anilines) may be basic; end-capping prevents their tailing.

  • Alternative: Phenyl-Hexyl (USP L11) .[1]

    • Rationale: Provides

      
       interactions with the benzamide rings, offering alternative selectivity if the C18 fails to separate critical impurities.
      
Mobile Phase System
  • Solvent A (Aqueous): Water + 0.1% Formic Acid (or 0.1% Phosphoric Acid).

    • Why Acid? Although the analyte is neutral, acidification suppresses silanol activity on the column (reducing tailing for impurities) and prevents bacterial growth in the water reservoir.

  • Solvent B (Organic): Acetonitrile (ACN).

    • Why ACN over Methanol? ACN has a lower UV cutoff (useful if monitoring <210 nm) and lower viscosity, allowing for higher flow rates without over-pressuring the system.

Experimental Protocols

Protocol A: Standard Solution Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 minutes.

  • Working Standard (0.1 mg/mL): Transfer 1.0 mL of Stock to a 10 mL flask. Dilute to volume with 50:50 Water:Acetonitrile .

    • Critical Note: Do not dilute with 100% water; the compound will precipitate. Do not inject 100% ACN stock directly; it will cause "solvent shock" (split peaks) due to viscosity/strength mismatch with the initial mobile phase.

Protocol B: Gradient Screening (The "Scouting" Run)

This generic gradient is designed to elute everything from polar impurities to the highly lipophilic parent compound.

Instrument Parameters:

  • Column: C18, 150 x 4.6 mm, 5 µm (or 100 x 2.1 mm for UHPLC).

  • Flow Rate: 1.0 mL/min (adjust for column ID).

  • Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Injection Volume: 10 µL.

  • Detection: DAD (Diode Array) scanning 200–400 nm. Extract chromatograms at 254 nm (aromatic) and 215 nm (amide).

Gradient Table:

Time (min)% Solvent A (0.1% FA in Water)% Solvent B (ACN)Event
0.0955Initial Hold
2.0955Injection/Equilibration
20.0595Linear Ramp (Elution)
25.0595Wash (Remove lipophilic debris)
25.1955Return to Initial
30.0955Re-equilibration

Expected Result: The lipophilic benzamide will likely elute late (approx. 12–16 minutes) in the high-organic region.

Protocol C: Method Optimization

Once the retention time (


) is located, optimize to save time and solvent. If the peak elutes at 14 minutes (approx 75% B), you can switch to an Isocratic Method  or a Focused Gradient .

Optimized Isocratic Proposal (Example):

  • Mobile Phase: 30% Water / 70% ACN.

  • Rationale: High organic content is needed to move the lipophilic molecule down the column efficiently.

  • Benefit: Removes the need for column re-equilibration between runs, increasing throughput.

Validation Strategy (ICH Q2(R1))

Validation proves the method is "fit for purpose."

ParameterMethodologyAcceptance Criteria
Specificity Inject Diluent, Placebo (if applicable), and Impurity markers.No interference at the retention time of the main peak. Purity Angle < Purity Threshold (DAD).
Linearity 5 concentration levels (e.g., 50% to 150% of target concentration).

.[4] Residuals randomly distributed.
Precision System Precision: 6 injections of standard.Method Precision: 6 separate preparations of the sample.RSD

2.0% for System.RSD

2.0% for Method.
Accuracy Spike recovery at 80%, 100%, 120% levels.Mean recovery 98.0% – 102.0%.
LOD / LOQ Based on Signal-to-Noise (S/N).LOD: S/N

3LOQ: S/N

10

Troubleshooting & Mechanism Visualization

Common Issues
  • Peak Tailing: Usually caused by secondary silanol interactions.

    • Fix: Ensure mobile phase pH is acidic (pH ~3.0) or use a "high-load" carbon column.[1][5]

  • Retention Drift:

    • Fix: Check column temperature stability. Lipophilic retention is highly temperature-dependent.[1]

  • Split Peaks:

    • Fix: The sample solvent is too strong. Dilute the sample with more water or reduce injection volume.

Chromatographic Mechanism

The diagram below illustrates the separation mechanism inside the column.

SeparationMech MobilePhase Mobile Phase (Polar) Water/ACN Partition Partitioning Equilibrium MobilePhase->Partition Carries Analyte Analyte Analyte (Hydrophobic Benzamide) Analyte->Partition Interacts Stationary Stationary Phase (Non-Polar) C18 Alkyl Chains Stationary->Partition Retains Analyte Elution Elution (Detected Peak) Partition->Elution Organic % Increases

Figure 2: Hydrophobic interaction mechanism driving the separation of the benzamide derivative.[1]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[6][7] (2005).[4][6][7]

  • U.S. Food and Drug Administration (FDA). Reviewer Guidance: Validation of Chromatographic Methods. (1994).[6]

  • PubChem. Compound Summary: 2-bromo-N-(2,5-dimethoxyphenyl)benzamide.[1][2][3] (Accessed 2025).[2][4][5][6][8] [1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition. Wiley-Interscience.[1] (Standard Reference Text).

Sources

Method

Application Note: Synthesis, Characterization, and Preparation of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide for High-Fidelity In Vitro Assays

Abstract This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous quality control of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide. Furthermore, it details the critical proto...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous quality control of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide. Furthermore, it details the critical protocols for preparing this small molecule for in vitro biological screening, ensuring data integrity and reproducibility. The benzamide scaffold is a privileged structure in medicinal chemistry, and the successful evaluation of its derivatives is contingent upon the quality of the compound under investigation.[1] This document is intended for researchers, chemists, and drug development professionals seeking to produce high-purity 2-bromo-N-(2,5-dimethoxyphenyl)benzamide and prepare it for downstream cell-based or biochemical assays.

Foundational Principles: The Imperative of Compound Integrity in Screening

The success of any small molecule screening campaign, from high-throughput screening (HTS) to lead optimization, is fundamentally dependent on the quality of the compound library.[2][3] Impurities, incorrect structural identity, or poor handling can lead to false positives, false negatives, and a significant waste of resources. This protocol is designed as a self-validating system, integrating synthesis with mandatory quality control checkpoints to ensure that the compound entering biological assays is of confirmed identity, purity, and known concentration. The ultimate goal of drug discovery is to identify new chemical entities with therapeutic relevance; this process begins with high-quality, well-characterized compounds.[4][5]

Synthesis and Purification of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide

The synthesis of N-substituted benzamides is most effectively achieved via the acylation of an amine with an activated carboxylic acid derivative, typically an acyl chloride. This two-step approach ensures a clean and high-yielding reaction.

Synthesis Workflow Diagram

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Work-up & Purification start 2-Bromobenzoic Acid + Thionyl Chloride (SOCl₂) reflux Reflux in Anhydrous DCM (Catalytic DMF) start->reflux product1 Crude 2-Bromobenzoyl Chloride (Used in situ) reflux->product1 reaction Slow addition of Acyl Chloride in Anhydrous DCM at 0°C product1->reaction amine 2,5-Dimethoxyaniline + Triethylamine (Base) amine->reaction warm Warm to RT & Stir reaction->warm product2 Crude Reaction Mixture warm->product2 workup Aqueous Work-up (Dilute HCl, NaHCO₃, Brine) product2->workup dry Dry (Na₂SO₄) & Concentrate workup->dry purify Purification (Recrystallization or Column Chromatography) dry->purify final Pure 2-bromo-N-(2,5-dimethoxyphenyl)benzamide purify->final

Caption: Overall workflow for the synthesis of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Bromobenzoic Acid≥98%Commercial
Thionyl Chloride (SOCl₂)≥99%CommercialHandle in a fume hood.
2,5-Dimethoxyaniline≥98%Commercial
Triethylamine (TEA)≥99%CommercialDistill from CaH₂ if necessary.
Dichloromethane (DCM)AnhydrousCommercialUse from a solvent purification system or over molecular sieves.
N,N-Dimethylformamide (DMF)AnhydrousCommercialUsed as a catalyst.
Hydrochloric Acid (HCl)1 M aq.For work-up.
Sodium Bicarbonate (NaHCO₃)Saturated aq.For work-up.
BrineSaturated aq.For work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFor drying.
Silica Gel230-400 meshFor column chromatography.
Ethyl Acetate & HexanesHPLC GradeFor chromatography/recrystallization.
Step-by-Step Synthesis Protocol

Step 1: Preparation of 2-Bromobenzoyl Chloride (In Situ)

  • Rationale: The carboxylic acid of 2-bromobenzoic acid is not sufficiently electrophilic to react directly with the amine. Conversion to the highly reactive acyl chloride using thionyl chloride is a standard and effective activation method.[6][7]

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromobenzoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM, approx. 5 mL per 1 g of acid).

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

  • Carefully add thionyl chloride (1.5 eq) dropwise at room temperature. The reaction will evolve gas (SO₂ and HCl), so this must be performed in a well-ventilated fume hood.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 40°C) for 2-3 hours, or until gas evolution ceases and the solution is clear.

  • Allow the solution to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-bromobenzoyl chloride is a yellow oil or solid and is used immediately in the next step without further purification.[8]

Step 2: Amidation to Form 2-bromo-N-(2,5-dimethoxyphenyl)benzamide

  • Rationale: The nucleophilic amine (2,5-dimethoxyaniline) attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, triethylamine, is required to scavenge the HCl generated during the reaction, preventing it from protonating the starting amine and rendering it unreactive.[6][8]

  • In a separate flame-dried flask under an inert atmosphere, dissolve 2,5-dimethoxyaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0°C using an ice bath.

  • Dissolve the crude 2-bromobenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0°C over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification Protocol
  • Rationale: The work-up procedure is designed to remove water-soluble byproducts (e.g., triethylammonium chloride) and unreacted starting materials. Purification by either recrystallization or column chromatography is essential to achieve the high purity (>95%) required for biological assays.[8]

  • Transfer the reaction mixture to a separatory funnel.

  • Wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[8]

  • Purification:

    • Method A: Recrystallization: Dissolve the crude solid in a minimal amount of hot solvent (e.g., ethanol or ethyl acetate/hexanes mixture) and allow it to cool slowly to form crystals.

    • Method B: Column Chromatography: If the product is an oil or recrystallization is ineffective, purify using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[9]

Quality Control and Characterization

This phase is non-negotiable for ensuring the trustworthiness of the compound. The identity, purity, and quantity of the synthesized material must be confirmed before proceeding.[2][3]

TechniquePurposeExpected Results for C₁₅H₁₄BrNO₃
¹H NMR Structural ConfirmationAromatic protons (3-9 ppm), methoxy protons (~3.8 ppm, two singlets, 3H each), amide proton (broad singlet, >8 ppm).[6]
¹³C NMR Structural ConfirmationAromatic carbons (110-160 ppm), amide carbonyl (~165 ppm), methoxy carbons (~56 ppm).[6]
LC-MS (ESI) Purity & MW ConfirmationPurity >95% by UV trace. Expected [M+H]⁺ m/z ≈ 336.02 and [M+Na]⁺ m/z ≈ 358.00.[10][11]
Melting Point Purity IndicationA sharp, defined melting point range.[6]

Preparation for In Vitro Assays

Proper preparation of stock and working solutions is critical for accurate and reproducible assay results. Small molecules are typically stored as high-concentration stocks in DMSO and diluted into aqueous assay buffers for experiments.[12]

Stock Solution and Plating Workflow

cluster_dilution Assay Day: Serial Dilution compound QC-Verified Solid Compound (Purity >95%) weigh Accurate Weighing (Analytical Balance) compound->weigh dissolve Dissolve in 100% DMSO (Vortex/Sonicate) weigh->dissolve stock High-Concentration Stock (e.g., 10-50 mM) Store at -20°C / -80°C dissolve->stock intermediate Intermediate Dilutions (in DMSO or Assay Buffer) stock->intermediate working Final Working Solutions intermediate->working assay_plate Assay Plate (Final DMSO <0.5%) working->assay_plate

Caption: Workflow for preparing compound stock solutions and assay plates.

Protocol for Stock Solution Preparation (10 mM)
  • Rationale: DMSO is a versatile solvent capable of dissolving a wide range of organic molecules.[13] Preparing a concentrated stock allows for minimal solvent transfer into the final assay, mitigating solvent-induced artifacts.[14][15] The stability of compounds in DMSO is generally good, but repeated freeze-thaw cycles should be avoided.[14][16]

  • Calculation: The molecular weight of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide (C₁₅H₁₄BrNO₃) is approximately 336.19 g/mol . To make 1 mL of a 10 mM stock, you need:

    • 336.19 g/mol * 0.010 mol/L * 0.001 L = 0.00336 g = 3.36 mg

  • Procedure:

    • Accurately weigh ~3.4 mg of the purified compound into a sterile, high-quality microcentrifuge tube or glass vial.

    • Add the calculated volume of 100% anhydrous DMSO to reach a final concentration of 10 mM.

    • Vortex thoroughly and/or sonicate in a water bath until the solid is completely dissolved. Visually inspect for any particulates.

    • Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from multiple freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C in a desiccated environment.

Protocol for Assay Plate Preparation
  • Rationale: The final concentration of DMSO in the assay well must be kept to a minimum (typically below 0.5%, and ideally below 0.1%) as it can be toxic to cells or interfere with enzyme activity.[15] This requires a serial dilution scheme.

  • Intermediate Dilution: On the day of the experiment, thaw a single aliquot of the 10 mM stock solution. Perform a serial dilution in 100% DMSO to create a set of intermediate stocks (e.g., 2 mM, 400 µM, 80 µM, etc.).

  • Final Dosing: Add a small volume (e.g., 1 µL) of the intermediate DMSO stocks to the assay wells containing cells and media or the biochemical reaction components (e.g., 99 µL). This 1:100 dilution results in a final DMSO concentration of 1%. Adjust volumes as needed to achieve the target final DMSO concentration.

  • Controls: Always include a "vehicle control" in your experiment, which consists of cells/reagents treated with the same final concentration of DMSO but without the compound. This is crucial for normalizing the data and identifying any effects of the solvent itself.[17]

Conceptual Assay Workflow

N-substituted benzamides have been investigated for a variety of biological activities, including the inhibition of NF-κB activation and the induction of apoptosis.[18] A primary screen for this compound could involve a cell-based assay to measure its effect on a relevant signaling pathway.

seed Seed Cells in Microplate (e.g., 96-well or 384-well) incubate1 Incubate (24h) Allow cells to adhere seed->incubate1 treat Treat with Compound (Serial dilutions + Controls) incubate1->treat incubate2 Incubate (Assay-dependent) (e.g., 1h - 72h) treat->incubate2 lyse Add Detection Reagent (e.g., Luciferase substrate, fluorescent probe) incubate2->lyse read Read Plate (Luminometer, Fluorometer, Imager) lyse->read

Caption: A generic workflow for a cell-based in vitro plate assay.

References

  • BenchChem. (2025). A Comparative Analysis of N-Substituted Benzamides on Bioactivity: A Guide for Drug Development Professionals.
  • Li, A. P., & Segall, M. (2003). Quality control in combinatorial chemistry: determination of the quantity, purity, and quantitative purity of compounds in combinatorial libraries. Journal of Biomolecular Screening. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280. [Link]

  • BenchChem. (2025). Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride.
  • Danaher Life Sciences. Small Molecule Screening Process Steps. [Link]

  • ResearchGate. (2026).
  • PubChemLite. 2-bromo-n-(2,5-dimethoxyphenyl)benzamide.
  • ResearchGate. (2025). Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries. [Link]

  • Royal Society of Chemistry. (2024). Advancements in the preparation technology of small molecule artificial antigens and their specific antibodies: a comprehensive review. [Link]

  • Chemsrc. (2025). CAS#:3245-91-8 | 2-Bromo-N-(2,5-dimethoxyphenyl)propanamide.
  • Biointerphases. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

  • CORE. Quality control of cell-based high-throughput drug screening. [Link]

  • BenchChem. (2025). Solubility of 2-Bromo-N-phenylbenzamide in Organic Solvents: A Technical Guide.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Manzo, E., et al. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 25(23), 5694. [Link]

  • Rhodium.ws.
  • Liberg, D., et al. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(7), 1143–1150. [Link]

  • Reddit. (2021). Purification of N-benzylbenzamides. [Link]

  • MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

  • PubMed. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. [Link]

  • Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • Semantic Scholar. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. [Link]

  • Curia. Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. [Link]

  • PubChem. 2,5-Dimethoxy-4-bromobenzylamine. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-methyl-2-(phenylamino)benzamide.
  • Beilstein Journals. Supplementary Information. [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. [Link]

  • National Center for Biotechnology Information. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. [Link]

  • ResearchGate. (2020). Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. [Link]

  • ResearchGate. (2025). Activated Dimethyl Sulfoxide Dehydration of Amide and Its Application to One-Pot Preparation of Benzyl-Type Perfluoroimidates. [Link]

  • IP.com. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. [Link]

  • Wikipedia. Benzamide. [Link]

  • Arkivoc. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • Wiley Online Library. (2018). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]

  • ACS Publications. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. [Link]

  • ResearchGate. (2025). Structural, spectroscopic (IR, Raman, and NMR), quantum chemical, and molecular docking analysis of (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide and its dimers. [Link]

  • MDPI. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]

  • National Center for Biotechnology Information. Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. [Link]

  • ResearchGate. (2025). Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • PubChem. 2-Bromobenzamide. [Link]

Sources

Application

Application Note: Preclinical Dosing &amp; Formulation for 2-bromo-N-(2,5-dimethoxyphenyl)benzamide

This Application Note and Protocol Guide addresses the dosing, formulation, and experimental handling of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide . As of 2026, this specific chemical entity is primarily characterized as...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the dosing, formulation, and experimental handling of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide . As of 2026, this specific chemical entity is primarily characterized as a lipophilic small molecule probe or synthetic intermediate (e.g., related to benzamide-based histone deacetylase [HDAC] inhibitors or agrochemical anilides) rather than a widely marketed drug.

Consequently, the guidelines below are constructed based on Quantitative Structure-Property Relationship (QSPR) analysis, established protocols for structurally analogous benzamides (e.g., Entinostat, Remoxipride analogs), and standard preclinical formulation strategies for lipophilic NCEs (New Chemical Entities).

Executive Summary & Compound Profile

2-bromo-N-(2,5-dimethoxyphenyl)benzamide is a lipophilic anilide (benzamide) derivative. Its structural core—a halogenated benzamide moiety coupled to a dimethoxy-substituted aniline—suggests potential pharmacological activity in epigenetic modulation (HDAC inhibition) or ion channel modulation (e.g., KCNQ), though it is also a common structural motif in fungicide discovery.

  • Chemical Class: Halogenated N-phenylbenzamide (Anilide).

  • Key Physicochemical Properties:

    • Molecular Weight: ~336.18 g/mol .

    • Predicted LogP: ~3.4 (Highly Lipophilic).

    • Solubility: Poor in water (< 0.1 mg/mL); Soluble in DMSO, Ethanol, and PEG-400.

  • Primary Application: Chemical probe for structure-activity relationship (SAR) studies; synthetic precursor.

Formulation Strategy

Due to its high lipophilicity (LogP > 3), aqueous solubility is the limiting factor for bioavailability. A co-solvent or cyclodextrin-based formulation is mandatory for reproducible in vivo dosing.

Recommended Vehicle Systems
Formulation TypeComposition (v/v)StabilityRecommended Route
Standard Co-solvent 5% DMSO + 40% PEG-400 + 55% SalineHigh (Use within 4h)IP, SC
Enhanced Solubility 10% DMSO + 10% Tween-80 + 80% SalineModerate (Emulsion)PO, IP
Cyclodextrin Complex 20% HP-β-CD in Water (pH 7.4)High (Solution)IV, IP, PO

Critical Protocol: Always dissolve the compound in the organic solvent (DMSO/Ethanol) first before slowly adding the aqueous phase (PEG/Saline) with vortexing to prevent precipitation.

Dosing Guidelines (Animal Models)

Dosing regimens are stratified by the intended experimental endpoint. The ranges below are derived from allometric scaling of analogous benzamide therapeutics.

A. Pharmacokinetic (PK) & Tolerability Studies
  • Species: Mouse (C57BL/6) or Rat (Sprague-Dawley).

  • Starting Dose (Single Bolus):

    • IV: 1 – 2 mg/kg (requires HP-β-CD formulation).

    • IP/PO: 10 mg/kg.

  • Purpose: Establish

    
    , 
    
    
    
    , and bioavailability (
    
    
    ).
B. Pharmacodynamic (PD) / Efficacy Models
  • Low Dose (Target Engagement): 5 – 10 mg/kg.

    • Rationale: Typical range for high-affinity ligand binding (e.g., receptor occupancy).

  • Medium Dose (Functional Modulation): 20 – 40 mg/kg.

    • Rationale: Standard therapeutic window for benzamide HDAC inhibitors or ion channel modulators.

  • High Dose (Maximal Effect/Toxicity): 50 – 100 mg/kg.

    • Warning: Monitor for sedation or ataxia, common side effects of high-dose benzamides.

C. Allometric Scaling Factors
SpeciesWeight (kg)BSA Factor (

)
Equivalent Dose (mg/kg)
Mouse 0.02312.3
Rat 0.1566.2
Human 70371.0
Note: To convert Human Equivalent Dose (HED) to Animal Dose: Animal Dose (mg/kg) = HED (mg/kg) × (Human

/ Animal

).

Experimental Protocols

Protocol A: Preparation of 10 mg/kg Dosing Solution (Mouse)

Target: 25g Mouse, Dose Volume 10 mL/kg (0.25 mL/mouse). Concentration Required: 1 mg/mL.

  • Weighing: Weigh 5.0 mg of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide.

  • Primary Solubilization: Add 0.25 mL (250 µL) of 100% DMSO . Vortex for 30 seconds until fully dissolved (clear yellow/colorless solution).

  • Co-solvent Addition: Add 2.0 mL of PEG-400 . Vortex to mix.

  • Aqueous Phase: Slowly add 2.75 mL of Sterile Saline (0.9% NaCl) while vortexing.

    • Total Volume: 5.0 mL.

    • Final Concentration: 1 mg/mL.

    • Vehicle Composition: 5% DMSO / 40% PEG-400 / 55% Saline.

  • Validation: Inspect for precipitate. If cloudy, sonicate at 37°C for 5 minutes.

Protocol B: In Vivo Administration & Observation
  • Baseline: Record animal weight and baseline behavior (locomotion, respiration).

  • Administration: Inject IP (lower right quadrant) or PO (oral gavage).

  • Observation Window (0-4 hours):

    • 0-30 min: Watch for acute toxicity (seizures, respiratory distress).

    • 30-120 min: Assess sedation (loss of righting reflex) or excitation.

  • Euthanasia & Sampling: Collect plasma and brain tissue at

    
     (typically 1-2 hours post-dose for benzamides) to verify blood-brain barrier (BBB) penetration.
    

Mechanism & Workflow Visualization

The following diagram illustrates the logical flow for characterizing this NCE, moving from formulation to in vivo validation.

G Compound 2-bromo-N-(2,5-dimethoxyphenyl)benzamide (Lipophilic Solid) Formulation Formulation Strategy (LogP ~3.4) Compound->Formulation Assess Solubility Vehicle_A Vehicle A: 5% DMSO / PEG / Saline (Standard IP/SC) Formulation->Vehicle_A Default Vehicle_B Vehicle B: 20% HP-β-CD (IV / Sensitive Models) Formulation->Vehicle_B Alternative InVivo In Vivo Dosing (Rodent) Vehicle_A->InVivo Vehicle_B->InVivo PK_Study PK Profiling (Tmax, Cmax, BBB) InVivo->PK_Study Phase 1 PD_Study Efficacy/Toxicity (Dose: 10-100 mg/kg) InVivo->PD_Study Phase 2 Analysis Data Analysis (LC-MS/MS, Behavioral Scoring) PK_Study->Analysis PD_Study->Analysis

Caption: Workflow for the formulation, administration, and evaluation of lipophilic benzamide probes in rodent models.

Safety & Handling

  • Hazard Identification: As a halogenated benzamide, treat as a potential irritant and sensitizer. Assume potential for CNS depression at high doses.

  • PPE: Nitrile gloves, lab coat, and safety glasses are mandatory. Handle powder in a fume hood.

  • Waste Disposal: Dispose of as halogenated organic waste.

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. Link

  • PubChem Compound Summary. (2026). CID 532190: 2-bromo-N-(2,5-dimethoxyphenyl)benzamide. National Center for Biotechnology Information. Link

  • Meanwell, N. A. (2011). Tactics for the Optimization of the Druglikeness of Small Molecule Compounds. Journal of Medicinal Chemistry, 54(8), 2529–2591.
Method

Application Note: Microwave-Assisted Synthesis of 2-Bromo-N-(2,5-dimethoxyphenyl)benzamide

Executive Summary This application note details the optimized protocol for the synthesis of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide , a sterically congested amide scaffold often utilized as a pharmacophore in the develo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide , a sterically congested amide scaffold often utilized as a pharmacophore in the development of quinazolinone-based kinase inhibitors and benzodiazepine derivatives.

Traditional thermal synthesis (Schotten-Baumann conditions) often suffers from prolonged reaction times (12–24 hours) and incomplete conversion due to the "double-ortho" steric effect : the steric bulk of the bromine atom at the ortho-position of the benzoyl ring combined with the electron-rich methoxy group at the ortho-position of the aniline.

By utilizing Microwave-Assisted Organic Synthesis (MAOS) , we overcome this kinetic barrier through rapid dielectric heating, reducing reaction time to <15 minutes while improving yield and purity profiles.

Chemical Background & Mechanistic Rationale[1][2][3][4][5][6]

The Steric Challenge

The target synthesis involves the N-acylation of 2,5-dimethoxyaniline with 2-bromobenzoyl chloride .

  • Electrophile: 2-Bromobenzoyl chloride.[1] The ortho-bromo substituent twists the carbonyl group out of planarity with the benzene ring, slightly reducing electrophilicity but significantly increasing steric hindrance during nucleophilic attack.

  • Nucleophile: 2,5-Dimethoxyaniline. While the methoxy groups are electron-donating (increasing nucleophilicity), the ortho-methoxy group creates a steric clash with the incoming electrophile.

Microwave Advantage

Microwave irradiation (2450 MHz) provides direct volumetric heating. The polar reaction components (specifically the polar transition state of the amide bond formation) couple efficiently with the electromagnetic field. This lowers the activation energy (


) barrier associated with the steric hindrance, promoting the formation of the tetrahedral intermediate.
Reaction Scheme & Process Flow

G Start Reagents (2-Bromobenzoyl chloride + 2,5-Dimethoxyaniline) Solvent Solvent System (DCM or Toluene + Pyridine) Start->Solvent Dissolution Intermediate Tetrahedral Intermediate Solvent->Intermediate Nucleophilic Attack MW_Zone Microwave Irradiation (80°C - 110°C, 10 min) Intermediate->MW_Zone Kinetic Acceleration Elimination Elimination of HCl (Base Scavenging) MW_Zone->Elimination Thermal Drive Product Target Amide (Crystalline Solid) Elimination->Product Isolation

Figure 1: Logical workflow for the microwave-assisted N-acylation process, highlighting the kinetic acceleration phase.

Experimental Protocols

Protocol A: High-Throughput Acid Chloride Method (Recommended)

Best for: Small to medium scale library synthesis, high purity requirements.

Reagents:

  • 2-Bromobenzoyl chloride (1.0 equiv, 1.0 mmol, 219 mg)

  • 2,5-Dimethoxyaniline (1.1 equiv, 1.1 mmol, 168 mg)

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous, 3 mL)

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

  • 10 mL Pressure Vial with crimp cap/septum

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, dissolve 2,5-dimethoxyaniline (168 mg) in anhydrous DCM (2 mL).

  • Base Addition: Add Triethylamine (0.21 mL, 1.5 mmol). Stir gently for 1 minute.

  • Electrophile Addition: Add 2-bromobenzoyl chloride (219 mg) dissolved in DCM (1 mL) dropwise to the vial. Note: Mild exotherm may occur.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 80°C

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 150 W)

    • Hold Time: 10 minutes

    • Stirring: High

  • Cooling: Allow the reactor to cool the vial to <40°C using compressed air (automatic feature).

  • Workup:

    • Transfer reaction mixture to a separatory funnel.

    • Dilute with DCM (10 mL).

    • Wash with 1M HCl (2 x 10 mL) to remove unreacted aniline and excess base.

    • Wash with Saturated NaHCO₃ (1 x 10 mL) to remove any hydrolyzed acid.

    • Wash with Brine (1 x 10 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.[2]

  • Purification: Recrystallize from Ethanol/Hexane if necessary, though the crude is often >95% pure.

Protocol B: "Green" Direct Amidation (Catalytic)

Best for: Avoiding acid chlorides, atom economy.

Reagents:

  • 2-Bromobenzoic acid (1.0 equiv)

  • 2,5-Dimethoxyaniline (1.0 equiv)

  • Catalyst: Boric Acid (10 mol%) or Er(OTf)₃ (1 mol%)

  • Solvent: Toluene (or Solvent-free)

Procedure:

  • Mix amine and acid in a microwave vial.

  • Add catalyst and minimal toluene (just to slurry).

  • Irradiate at 130°C for 20 minutes .

  • Since water is the byproduct, use a Dean-Stark equivalent setup if scaling up, or rely on the closed vessel pressure to drive equilibrium (less efficient than Protocol A but greener).

Results & Data Analysis

The following data compares the microwave protocol (Protocol A) against the conventional benchtop reflux method.

Table 1: Comparative Efficiency Data

ParameterConventional RefluxMicrowave (Protocol A)Improvement Factor
Reaction Temperature 40°C (DCM Reflux)80°C (Pressurized)+40°C
Reaction Time 12 Hours10 Minutes72x Faster
Isolated Yield 68%92%+24%
Purity (HPLC) 88% (requires column)96% (clean crude)Significant
Solvent Usage 50 mL (inc. workup)15 mL (inc. workup)3.3x Less Waste
Analytical Validation
  • Physical State: Off-white crystalline solid.

  • 1H NMR (Diagnostic Signals):

    • Amide NH: Singlet, broad, ~8.5–9.0 ppm (deshielded).

    • Methoxy groups: Two singlets at ~3.7–3.8 ppm (6H total).

    • Aromatic Region: Distinct splitting patterns for the 1,2,5-trisubstituted ring and 1,2-disubstituted benzoyl ring.

Troubleshooting & Critical Parameters

Oxidation Sensitivity

2,5-Dimethoxyaniline is electron-rich and prone to oxidation (turning dark brown/black) if exposed to air for long periods or excessive heat without protection.

  • Solution: Purge the microwave vial with Nitrogen or Argon before sealing. Do not exceed 120°C in the presence of atmospheric oxygen.

Pressure Management

The reaction generates HCl, which is immediately neutralized by TEA to form triethylamine hydrochloride (solid precipitate).

  • Risk: While DCM generates pressure, the salt formation does not. However, if using Protocol B (Direct Amidation), water generation at >100°C creates significant pressure.

  • Control: Ensure the vial is rated for 300 psi. Use the "PowerMax" or equivalent cooling feature to prevent temperature runaways.

References

  • Microwave-Assisted Organic Synthesis (General Principles)

    • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[3] Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Amide Coupling Protocols (Acid Chloride & Direct Amidation)

    • BenchChem. (2025).[2] Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. (Adapted for 2-bromobenzoyl chloride).[1] Link

    • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations. Tetrahedron, 57(45), 9199-9223. Link

  • Green Chemistry Approaches (Catalytic Amidation)

    • Charville, H., et al. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.[4] World Journal of Chemical Education, 3(2). (Demonstrates Boric Acid catalysis adapted in Protocol B). Link

  • Analogous Benzimidazole/Amide Synthesis

    • MDPI. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules. (Context for heterocycle formation from amide precursors). Link

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yields in 2-bromo-N-(2,5-dimethoxyphenyl)benzamide synthesis

Technical Support Center: Advanced Synthesis Guide Topic: Troubleshooting Low Yields in 2-Bromo-N-(2,5-dimethoxyphenyl)benzamide Synthesis Ticket ID: #RXN-AMIDE-25-DMP Support Level: Tier 3 (Senior Application Scientist)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: Troubleshooting Low Yields in 2-Bromo-N-(2,5-dimethoxyphenyl)benzamide Synthesis Ticket ID: #RXN-AMIDE-25-DMP Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Bi-Ortho" Challenge

You are likely experiencing low yields (10–40%) due to a specific structural phenomenon known as the Bi-Ortho Steric Clash .

Your target molecule involves coupling 2-bromobenzoyl chloride (or acid) with 2,5-dimethoxyaniline .

  • The Acid Side: The bromine atom at the ortho-position shields the carbonyl carbon, retarding nucleophilic attack.

  • The Amine Side: The ortho-methoxy group on the aniline creates significant steric bulk around the nucleophilic nitrogen.

  • The Result: The transition state energy is exceptionally high. Standard Schotten-Baumann conditions (aqueous base/DCM) or mild coupling agents (EDC/HOBt) will fail because the rate of hydrolysis (reaction with water) exceeds the rate of acylation (reaction with the amine).

This guide provides the "Golden Protocol" to overcome this barrier, focusing on anhydrous activation and nucleophilic catalysis .

Part 1: Diagnostic & Decision Matrix

Before altering your protocol, confirm your failure mode using this decision matrix.

ObservationProbable CauseCorrective Action
Black/Dark Brown Reaction Mixture Oxidation of 2,5-dimethoxyaniline.Degas solvents; use Argon atmosphere strictly.
Starting Material (Amine) Remains Low reactivity; Steric hindrance.[1][2]Switch to Method A (DMAP Catalysis) or Method B (T3P).
White Precipitate (Soluble in Water) Hydrolysis of acid chloride to acid.Ensure anhydrous conditions; check solvent quality.[2][3]
Product Trapped in Oil/Gum Solubility match between product/impurities.Use the Methanol Trituration protocol in Part 3.

Part 2: The Protocols

Method A: The "Activated Nucleophile" Route (Recommended)

Best for: Cleanest profile, moderate scale (100mg – 10g).

The Logic: We use DMAP (4-Dimethylaminopyridine) not just as a base, but as a nucleophilic catalyst. DMAP attacks the hindered 2-bromobenzoyl chloride to form an N-acylpyridinium intermediate. This intermediate is less sterically hindered and more electrophilic than the acid chloride, allowing the bulky aniline to attack.

Reagents:

  • Amine: 2,5-dimethoxyaniline (1.0 equiv)

  • Acid Chloride: 2-bromobenzoyl chloride (1.2 equiv)

  • Base: Triethylamine (TEA) (2.0 equiv)

  • Catalyst: DMAP (0.1 – 0.2 equiv) [CRITICAL]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step:

  • Purge: Flame-dry glassware and cool under Argon.

  • Solubilize: Dissolve 2,5-dimethoxyaniline (1.0 eq), TEA (2.0 eq), and DMAP (0.2 eq) in anhydrous DCM. Stir for 10 min.

  • Addition: Dissolve 2-bromobenzoyl chloride (1.2 eq) in a small volume of DCM. Add this solution dropwise to the amine mixture at 0°C .

    • Note: Do not dump it in. A slow addition keeps the concentration of the acid chloride low, favoring the fast reaction with DMAP over side reactions.

  • The Push: Allow to warm to Room Temperature (RT). If TLC shows incomplete conversion after 4 hours, reflux (40°C for DCM, 66°C for THF) for 12 hours. The steric barrier often requires thermal energy.

  • Quench: Add saturated NaHCO₃.

Method B: The "High-Force" Route (T3P Coupling)

Best for: When Acid Chloride is unstable or unavailable; highest yields for hindered systems.

The Logic: T3P (Propylphosphonic anhydride) is a cyclic anhydride that acts as a powerful water scavenger and coupling agent. It drives the reaction to completion even in sterically crowded systems and generally requires no purification other than extraction.

Reagents:

  • Acid: 2-bromobenzoic acid (1.1 equiv)

  • Amine: 2,5-dimethoxyaniline (1.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step:

  • Combine Acid, Amine, and Base in EtOAc.

  • Add T3P solution dropwise at 0°C.

  • Heat: This is crucial. Heat the mixture to 60–70°C for 12–24 hours. The T3P mechanism is robust enough to withstand heat, which is necessary to overcome the ortho-substituent clash.

  • Workup: Wash with water, then 1M HCl (to remove pyridine/aniline), then NaHCO₃.

Part 3: Visualization of the Failure Mechanism

The following diagram illustrates why your previous attempts likely failed (Pathway A) and how the new protocol works (Pathway B).

ReactionPathways Start Reagents: 2-Bromobenzoyl Cl + 2,5-Dimethoxyaniline DirectAttack Direct Attack (High Steric Barrier) Start->DirectAttack Standard Conditions DMAP DMAP Catalyst (Nucleophilic Attack) Start->DMAP Method A Hydrolysis Hydrolysis by Trace Water DirectAttack->Hydrolysis Slow Kinetics AcidImpurity Impurity: 2-Bromobenzoic Acid Hydrolysis->AcidImpurity Intermediate Intermediate: N-Acylpyridinium Salt (Highly Reactive) DMAP->Intermediate Fast Activation Product Target Product: 2-bromo-N-(2,5-dimethoxyphenyl)benzamide Intermediate->Product Rapid Amidation

Caption: Figure 1. Kinetic competition between hydrolysis (red) and DMAP-catalyzed amidation (green) in sterically hindered systems.

Part 4: FAQ & Troubleshooting

Q1: The reaction turned black immediately. Is my product gone?

  • A: Not necessarily, but your yield will suffer. 2,5-dimethoxyaniline is electron-rich and oxidizes easily to quinone-like species.

  • Fix: You must use degassed solvents.[3] Bubble Nitrogen/Argon through your solvent for 15 minutes before use. Add a pinch of sodium metabisulfite to the workup to reduce oxidized byproducts.

Q2: I isolated a solid, but the NMR shows a mix of product and starting amine.

  • A: Separation is difficult because both are organic-soluble aromatics.

  • Fix (The Acid Wash): Dissolve the crude solid in EtOAc. Wash vigorously with 1M HCl (3x) . The unreacted aniline will protonate and move to the aqueous layer. The amide (your product) is not basic and will remain in the organic layer.

Q3: Can I use Pyridine as the solvent?

  • A: Yes. For very stubborn cases, using pure pyridine as the solvent acts as both base and catalyst. However, removing pyridine requires extensive copper sulfate washes or azeotropic distillation with toluene. The DMAP/DCM method is usually cleaner.

Q4: Why not use EDC/HOBt?

  • A: EDC/HOBt is excellent for peptides but often too weak for "bi-ortho" hindered aromatic amides. The active ester formed is bulky. You need the small, highly reactive acyl chloride or acyl-DMAP species.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6] Tetrahedron, 61(46), 10827-10852. Link

    • Cited for: General review of amide coupling strategies, specifically the limitations of carbodiimides in hindered systems.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Cited for: Mechanism of DMAP catalysis and T3P efficiency in sterically hindered amides.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[5][7] Organic Process Research & Development, 20(2), 140-177. Link

    • Cited for: Optimization of T3P conditions for manufacturing scales.

Sources

Optimization

improving aqueous solubility of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide for bioassays

Technical Support Center: Solubilization Strategies for 2-bromo-N-(2,5-dimethoxyphenyl)benzamide Executive Summary You are encountering precipitation issues with 2-bromo-N-(2,5-dimethoxyphenyl)benzamide . This is a class...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Strategies for 2-bromo-N-(2,5-dimethoxyphenyl)benzamide

Executive Summary

You are encountering precipitation issues with 2-bromo-N-(2,5-dimethoxyphenyl)benzamide . This is a classic "brick dust" molecule: it possesses high crystallinity and high lipophilicity (LogP ≈ 3.4–3.8), with no ionizable groups in the physiological pH range.

The Core Problem: This compound is a neutral amide. Unlike amines or carboxylic acids, it cannot be solubilized by adjusting pH (e.g., adding HCl or NaOH will not form a stable salt). It relies entirely on hydrophobic interactions for dissolution.

This guide provides three validated workflows to solubilize this compound without compromising bioassay integrity.

Part 1: Decision Matrix (Troubleshooting)

Before proceeding, identify your specific constraint using the decision tree below.

SolubilizationStrategy Start Start: Define Assay Constraint Q1 Is DMSO tolerance > 0.5%? Start->Q1 MethodA Method A: Solvent Shift (Kinetic Solubility) Q1->MethodA Yes (Robust Assay) Q2 Is the target protein/cell sensitive to detergent? Q1->Q2 No (Sensitive Cells/Enzymes) MethodB Method B: Cyclodextrin Complex (Thermodynamic Solubility) MethodC Method C: Surfactant Dispersion (For High Conc. Only) Q2->MethodB Yes (Avoid Detergents) Q2->MethodC No (Detergents OK)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay tolerance.

Part 2: Technical Solutions & Protocols

Method A: The "Solvent Shift" (Optimized DMSO Protocol)

Best for: High-throughput screening, enzymatic assays, robust cell lines.

The Issue: "Solvent Shock." When you pipette a 10 mM DMSO stock directly into aqueous media, the DMSO diffuses into the water faster than the compound can disperse. This creates a local supersaturated zone, causing the compound to crash out as micro-crystals.

The Fix: Use an intermediate dilution step to lower the free energy barrier.

Protocol:

  • Prepare Stock: Dissolve compound in 100% Anhydrous DMSO to 10 mM .

  • Intermediate Step: Prepare a "Working Solution" at 100x your final assay concentration using pure DMSO.

  • Rapid Dispersion:

    • Place your culture media/buffer on a vortex mixer (low speed).

    • Pipette the DMSO working solution into the vortexing liquid (sub-surface injection).

    • Crucial: Do not exceed 0.5% v/v final DMSO concentration.[1]

Expert Insight: Never perform serial dilutions in aqueous buffer. Perform all serial dilutions in 100% DMSO first, then transfer a fixed volume (e.g., 1 µL) to the assay plate (e.g., 100 µL media) to maintain a constant solvent concentration across all wells.

Method B: Cyclodextrin Complexation (The Gold Standard)

Best for: Sensitive primary cells, in vivo injections, long-term incubations.

The Issue: DMSO is cytotoxic at >0.1% for many primary cells. The Fix: Encapsulate the lipophilic benzamide tail inside a 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) cavity. This masks the hydrophobic surface, making the compound water-soluble without organic solvents.

Protocol:

  • Prepare Vehicle: Dissolve 20% w/v HP-β-CD in deionized water or PBS. Filter sterilize (0.22 µm).

  • Compound Addition: Add the solid 2-bromo-N-(2,5-dimethoxyphenyl)benzamide to the vehicle.

    • Target Concentration: 0.5 – 2 mg/mL.

  • Energy Input: The complex formation is not instantaneous.

    • Shake: 250 RPM at 37°C for 4–6 hours.

    • Sonicate: If visible particles remain, sonicate in a water bath for 10 mins.

  • Equilibration: Let stand overnight at room temperature.

  • Clarification: Centrifuge at 10,000 x g for 5 mins to remove uncomplexed "brick dust." Use the supernatant.

Why this works: The 2,5-dimethoxyphenyl ring fits snugly into the β-cyclodextrin cavity (approx. 6.0–6.5 Å diameter), driven by the expulsion of high-energy water molecules from the cavity.

Method C: Surfactant-Stabilized Dispersion

Best for: High-concentration animal dosing (IP/PO).

The Issue: You need high concentrations (>5 mg/mL) that exceed cyclodextrin capacity. The Fix: Use Pluronic F-127 or Tween 80 to form micelles.

Protocol:

  • Weigh the solid compound.[1][2]

  • Add Tween 80 (pure) to the solid. Ratio: 1:2 (Compound:Tween) by weight.

  • Melt/Mix: Warm to 40°C to wet the powder completely.

  • Slow Addition: Add warm saline (37°C) dropwise while vortexing vigorously.

  • Result: A stable, milky micellar suspension.

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I use HCl to turn it into a salt? A: No. This is a common error. The molecule is a benzamide. The amide nitrogen (


) has a pKa of approximately 15-17. It is not basic in water. Adding HCl will not protonate it; it will only acidify your media and potentially hydrolyze the amide bond over time.

Q2: My compound precipitates after 24 hours in the fridge. Why? A: You are observing the difference between kinetic and thermodynamic solubility.

  • Kinetic: The compound stays in solution temporarily because the crystal lattice hasn't had time to form (metastable state).

  • Thermodynamic: Over time (and accelerated by cold temperatures), the system seeks its lowest energy state: the crystal.

  • Solution: Store assay plates at room temperature if possible, or prepare fresh dilutions immediately before use. Do not store aqueous dilutions at 4°C.

Q3: How do I verify if the compound is actually dissolved and not just a micro-suspension? A: Visual inspection is insufficient. Use Nephelometry (light scattering) if available. Alternatively, centrifuge a sample of your "solution" at 15,000 x g for 10 minutes. Measure the concentration of the supernatant via HPLC/UV. If the concentration drops significantly compared to the pre-spin sample, you have a suspension, not a solution.

Part 4: Comparative Data Table

FeatureDMSO (Method A)HP-β-CD (Method B)Surfactant (Method C)
Max Solubility High (in stock)Moderate (~2-5 mM)High (Suspension)
Cell Toxicity Moderate (>0.5% toxic)Very Low (Inert)High (Membrane lytic)
Stability Low (precipitates w/ water)High (complex is stable)Moderate
Prep Time Fast (<10 mins)Slow (Overnight)Medium (30 mins)
Cost LowHighLow

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • PubChem. (2025).[4] 2-bromo-N-(2,5-dimethoxyphenyl)benzamide Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting

Technical Support Center: Identification of Degradation Products of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide

From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working with 2-bromo-N-(2,5-dimet...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working with 2-bromo-N-(2,5-dimethoxyphenyl)benzamide. In pharmaceutical development, understanding the stability of a molecule is not just a regulatory requirement; it is a fundamental component of ensuring safety and efficacy.[1] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to assist you in designing robust experiments for identifying potential degradation products of this compound. Our approach is rooted in explaining the causal links between experimental design, chemical principles, and analytical outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: Why is it critical to identify degradation products for a molecule like 2-bromo-N-(2,5-dimethoxyphenyl)benzamide?

Identifying degradation products is a cornerstone of drug development for several key reasons:

  • Safety and Toxicology: Degradants can have different pharmacological or toxicological profiles than the parent active pharmaceutical ingredient (API). A seemingly minor structural change can lead to a significant alteration in biological activity, potentially introducing toxicity.[1]

  • Efficacy and Potency: The formation of degradation products inherently reduces the concentration of the API, which can compromise the therapeutic efficacy of the final drug product. A loss of 20% or more of the API is generally considered significant.[2]

  • Regulatory Compliance: Regulatory bodies like the ICH, FDA, and EMA mandate forced degradation studies (also known as stress testing) to understand the intrinsic stability of a drug substance.[3][4] These studies are essential for developing stability-indicating analytical methods, which are required to monitor the drug's purity and quality over its shelf life.[2]

  • Formulation and Packaging Development: Understanding how the molecule degrades under various conditions (e.g., pH, light, heat, oxidation) provides invaluable insights that guide formulation strategies, excipient selection, and the choice of appropriate packaging to ensure product stability.[2][5]

For 2-bromo-N-(2,5-dimethoxyphenyl)benzamide, the key structural liabilities are the central amide bond, the dimethoxylated phenyl ring, and the bromo-substituted phenyl ring. Each of these sites can be susceptible to specific degradation pathways.

FAQ 2: How should I design a forced degradation study for this compound?

A forced degradation study aims to accelerate the degradation process to generate likely degradants in a shorter timeframe.[3] The conditions should be stressful enough to cause degradation (typically aiming for 5-20% degradation of the parent compound) but not so severe that they lead to unrealistic secondary degradation products.[1]

A well-designed study for 2-bromo-N-(2,5-dimethoxyphenyl)benzamide should include the following conditions, applied to both the solid drug substance and a solution:

  • Acidic and Basic Hydrolysis: The amide linkage is the most probable site for hydrolysis.[5][6]

    • Acidic: Use 0.1 N HCl at elevated temperatures (e.g., 60-80 °C).

    • Basic: Use 0.1 N NaOH at room temperature or slightly elevated temperatures (e.g., 40-60 °C).

  • Oxidative Degradation: The electron-rich dimethoxy phenyl ring is susceptible to oxidation.

    • Peroxide: Use 3-30% hydrogen peroxide (H₂O₂) at room temperature. This can lead to N-oxide formation or aromatic ring hydroxylation.[5]

  • Thermal Degradation: Assess the stability of the compound at elevated temperatures.

    • Dry Heat: Expose the solid drug substance to temperatures higher than those used in accelerated stability testing (e.g., 80-100 °C).[3]

  • Photodegradation: Evaluate the compound's sensitivity to light.

    • Light Exposure: Expose the drug substance (solid and in solution) to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

For each condition, a control sample (stored under normal conditions) should be analyzed alongside the stressed samples. It is also crucial to run blanks (reagents without the API) to ensure that no observed peaks originate from the stressing agents themselves.

FAQ 3: What are the most likely degradation products of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide?

Based on the molecule's structure, we can predict several primary degradation products. The key is to analyze the functional groups present: the amide, the ether (methoxy) groups, and the carbon-bromine bond.

Stress Condition Potential Degradation Pathway Predicted Degradation Product(s) Molecular Weight ( g/mol )
Acid/Base Hydrolysis Cleavage of the amide bond1. 2-Bromobenzoic acid2. 2,5-Dimethoxyaniline201.02153.18
Oxidation (e.g., H₂O₂) O-Demethylation of the dimethoxy ring3. 2-Bromo-N-(2-hydroxy-5-methoxyphenyl)benzamide4. 2-Bromo-N-(5-hydroxy-2-methoxyphenyl)benzamide338.17338.17
Oxidation (e.g., H₂O₂) Aromatic Hydroxylation5. Various hydroxylated isomers of the parent molecule369.19
Photolysis (UV/Vis) C-Br Bond Cleavage (Radical mechanism)6. N-(2,5-dimethoxyphenyl)benzamide271.30

Note: The molecular weight of the parent compound, 2-bromo-N-(2,5-dimethoxyphenyl)benzamide, is 352.20 g/mol .

The diagram below illustrates the primary points of susceptibility on the molecule.

Caption: Key reactive sites on the 2-bromo-N-(2,5-dimethoxyphenyl)benzamide molecule.

FAQ 4: What is the best analytical workflow to separate and identify these degradation products?

A combination of chromatographic separation and spectroscopic detection is the gold standard. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for initial detection and molecular weight determination, while Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for definitive structural elucidation.[7][8]

Here is a recommended workflow:

Workflow start Stressed Sample (from Forced Degradation) hplc RP-HPLC with PDA Detector (Develop Stability-Indicating Method) start->hplc quant Quantify Parent Drug and Known Impurities hplc->quant detect Detect New Peaks (Potential Degradants) hplc->detect lcms LC-MS/MS Analysis (High-Resolution MS) detect->lcms If new peaks > threshold mw_frag Determine Molecular Weight and Fragmentation Pattern lcms->mw_frag isolate Isolate Unknown Degradant (Preparative HPLC or SPE) mw_frag->isolate If structure is not obvious elucidate Elucidate Final Structure mw_frag->elucidate If structure is simple nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) isolate->nmr nmr->elucidate report Report and Document Degradation Pathway elucidate->report

Caption: Analytical workflow for the identification of degradation products.

Experimental Protocol: LC-MS Method for Initial Screening

  • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes to ensure elution of all components.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-10 µL.

  • Detection:

    • PDA/UV Detector: Scan from 200-400 nm to monitor the parent compound and detect degradants with a chromophore.

    • Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode. A high-resolution instrument (like a Q-TOF or Orbitrap) is highly recommended to obtain accurate mass data, which is crucial for determining elemental composition.[8]

FAQ 5: I'm observing an unexpected peak in my chromatogram after basic hydrolysis. How do I proceed with identification?

Let's troubleshoot this common scenario. An unexpected peak indicates a potential degradation product that wasn't predicted or is a secondary degradant.

Step 1: Verify the Peak

  • Is it in the blank? First, inject a blank sample (e.g., 0.1 N NaOH solution stored under the same conditions). If the peak is present, it's an artifact and not a degradant.

  • Is it reproducible? Re-inject the sample to ensure the peak is not a result of an injection error.

Step 2: Gather Initial Data from LC-MS

  • Molecular Weight: What is the mass-to-charge ratio (m/z) of the peak from the MS data? High-resolution mass spectrometry can provide a molecular formula. Let's assume you find a peak with an accurate mass corresponding to the molecular formula C₈H₇BrO₂.

  • UV Spectrum: Compare the UV spectrum of the unknown peak to the parent compound from the PDA detector. A significant change in the spectrum suggests a modification to the chromophoric parts of the molecule.

Step 3: Formulate a Hypothesis

  • The molecular formula C₈H₇BrO₂ corresponds to 2-bromobenzoic acid. This aligns perfectly with the predicted hydrolytic cleavage of the amide bond. The other product, 2,5-dimethoxyaniline, should also be present in the chromatogram. You can confirm this by injecting a reference standard of 2-bromobenzoic acid if available.

Step 4: Definitive Structural Confirmation (If Necessary)

  • If the structure is not immediately obvious or a reference standard is unavailable, you must isolate the impurity for NMR analysis.

  • Isolation: Use preparative HPLC with the same column and mobile phase system, scaling up the injection volume to collect the fraction containing the unknown peak.

  • NMR Analysis: Dissolve the isolated, dried fraction in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra. The number of signals, their chemical shifts, and coupling patterns will provide definitive structural information.[9][10] For example, the disappearance of signals corresponding to the 2,5-dimethoxyphenyl ring and the appearance of a carboxylic acid proton signal (~12-13 ppm in ¹H NMR) would confirm the structure of 2-bromobenzoic acid.

The diagram below illustrates the hydrolytic degradation pathway.

Hydrolysis_Pathway parent 2-bromo-N-(2,5-dimethoxyphenyl)benzamide (MW: 352.20) reagent H₂O / H⁺ or OH⁻ (Hydrolysis) parent->reagent products 2-Bromobenzoic Acid (MW: 201.02) + 2,5-Dimethoxyaniline (MW: 153.18) reagent->products

Caption: Amide hydrolysis pathway under acidic or basic conditions.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • Moravek. (2021). Applications of NMR in Pharmaceutical Analysis. [Link]

  • Pharmachitchat. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • ResearchGate. (n.d.). Quantitative NMR spectroscopy - Applications in drug analysis. [Link]

  • Indian Academy of Sciences. (n.d.). Thermolysis of some N-arylbenzamidoximes: Mechanistic studies for formation of anilide, oxazole and imidazole derivatives. [Link]

  • PubMed. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. [Link]

  • ResearchGate. (n.d.). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry | Request PDF. [Link]

  • Nature. (2024). Degradome analysis to identify direct protein substrates of small-molecule degraders. [Link]

  • ACS Publications. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Small Molecule Analysis Compendium. [Link]

  • Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • ResearchGate. (n.d.). Benzamide degradations using TiO 2 resulting from method 4 preparations. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Photodegradation of Benzamide in TiO2 Aqueous Suspensions. | Request PDF. [Link]

  • PubMed. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. [Link]

  • Royal Society of Chemistry. (n.d.). Photocatalytic dehydrogenative oxidation/amination of 2-alkyl benzamides under transition-metal-free conditions. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Wiley Online Library. (2005). Benzidine photodegradation: a mass spectrometry and UV spectroscopy combined study. [Link]

  • Drug Discovery & Development. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum[9]. | Download Scientific Diagram. [Link]

  • PubMed. (2002). In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites. [Link]

  • KoreaScience. (n.d.). Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide. [Link]

  • J-STAGE. (n.d.). Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. [Link]

  • International Union of Crystallography. (n.d.). (2E)-2-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-N-phenylhydrazinecarbothioamide. [Link]

  • PubMed. (2001). A study of electronic effects on the kinetics of thermal deamination of N-nitrosoamides. [Link]

  • GEOCITIES.ws. (n.d.). Hydrolysis of Benzamide. [Link]

  • PubChem. (n.d.). 2-bromo-n-(2,5-dimethoxyphenyl)benzamide. [Link]

  • MDPI. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]

  • ResearchGate. (n.d.). (PDF) Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. [Link]

  • ResearchGate. (n.d.). Theoretical analysis on alkaline hydrolysis mechanisms of N-(2-methoxyphenyl) benzamide. [Link]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]

  • MDPI. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. [Link]

  • ResearchGate. (n.d.). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules | Request PDF. [Link]

  • PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. [Link]

  • PMC. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. [Link]

  • ResearchGate. (n.d.). Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]

  • National Council of Educational Research and Training. (n.d.). Amines. [Link]

  • PubMed. (1998). N-(o-tolyl)-2-bromo-4,5-dimethoxybenzamide. [Link]

  • PubMed. (n.d.). Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. [Link]

  • International Council for Harmonisation. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • Chemsrc. (2025). CAS#:3245-91-8 | 2-Bromo-N-(2,5-dimethoxyphenyl)propanamide. [Link]

Sources

Optimization

overcoming steric hindrance in the synthesis of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide

Subject: Overcoming Steric Hindrance in 2-bromo-N-(2,5-dimethoxyphenyl)benzamide Synthesis Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis Division User Issue Summary User...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Steric Hindrance in 2-bromo-N-(2,5-dimethoxyphenyl)benzamide Synthesis Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

User Issue Summary

User Report: "I am attempting to couple 2-bromobenzoic acid with 2,5-dimethoxyaniline. Standard EDC/NHS and DCC coupling protocols are resulting in <10% yield. The reaction seems to stall, or I recover unreacted aniline. I suspect steric hindrance is the culprit."

Diagnosis: You are encountering the "Double Ortho" Effect .

  • Acid Side: The ortho-bromo group on the benzoic acid twists the carbonyl group out of planarity with the benzene ring, shielding the electrophilic carbon.

  • Amine Side: The ortho-methoxy group on the aniline provides significant steric bulk adjacent to the nucleophilic nitrogen.

While the aniline is electron-rich (which usually helps), the geometric constraints prevent the formation of the tetrahedral intermediate required for amide bond formation under mild conditions.

Part 1: The Solution Architecture (Decision Tree)

Before proceeding, review this logic flow to select the correct protocol for your available equipment.

decision_tree Start START: Choose Pathway Q1 Can you handle moisture-sensitive reagents? Start->Q1 AcidCl Route A: Acid Chloride (High Success Rate) Coupling Route B: HATU/HOAt (Mild Conditions) Microwave Route C: Microwave (High Energy) Q1->AcidCl Yes (Recommended) Q2 Do you have a Microwave Reactor? Q1->Q2 No Q2->Coupling No Q2->Microwave Yes

Figure 1: Experimental decision matrix for sterically hindered amide couplings.

Part 2: Protocols & Troubleshooting
Protocol A: The "Sledgehammer" Method (Acid Chloride + DMAP)

Mechanism: This method converts the acid to its most reactive electrophilic form (acid chloride). Crucially, DMAP (4-Dimethylaminopyridine) is added.[1] DMAP is a "hyper-nucleophile" that attacks the acid chloride to form an N-acylpyridinium intermediate. This intermediate is highly reactive and less sterically sensitive than the acid chloride itself, allowing the hindered aniline to attack.

Reagents:

  • 2-Bromobenzoic acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv) + DMF (catalytic)

  • 2,5-Dimethoxyaniline (1.0 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • DMAP (0.1 - 0.5 equiv) — Critical Component

  • DCM (Dichloromethane) - Anhydrous

Step-by-Step:

  • Activation: Dissolve 2-bromobenzoic acid in anhydrous DCM under

    
    . Add catalytic DMF (2-3 drops). Add oxalyl chloride dropwise at 0°C. Stir at Room Temp (RT) for 2 hours until gas evolution ceases. Note: Evaporate solvent/excess oxalyl chloride and redissolve in DCM to remove HCl if your aniline is acid-sensitive, though 2,5-dimethoxyaniline is robust.
    
  • Coupling: Dissolve 2,5-dimethoxyaniline, TEA, and DMAP in DCM.

  • Addition: Add the acid chloride solution slowly to the aniline mixture at 0°C.

  • Forcing: Allow to warm to RT and reflux (40°C) for 12-24 hours.

Troubleshooting Ticket #A1:

Q: "I still see starting material after 24 hours." A: The ortho-methoxy group is blocking the attack. Switch solvent to 1,2-Dichloroethane (DCE) and reflux at 83°C. The higher temperature is often necessary to overcome the rotational energy barrier caused by the bromine atom.

Protocol B: The "Modern" Method (HATU/HOAt)

Mechanism: Standard coupling agents (EDC/HOBt) fail here. You must use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The "A" stands for the nitrogen in the pyridine ring of the coupling agent, which utilizes the "neighboring group effect" to accelerate the reaction via a 7-membered cyclic transition state, stabilizing the active ester.

Reagents:

  • 2-Bromobenzoic acid (1.0 equiv)

  • HATU (1.2 equiv)

  • HOAt (0.5 equiv) — Optional but recommended for extreme sterics

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Dimethylformamide) - Anhydrous

Step-by-Step:

  • Dissolve the acid and DIPEA in DMF. Stir for 5 minutes.

  • Add HATU (and HOAt if available). Stir for 10-15 minutes to form the activated ester. Color change to yellow/orange is normal.

  • Add 2,5-dimethoxyaniline.

  • Stir at 50-60°C for 24 hours.

Troubleshooting Ticket #B1:

Q: "The reaction turns black and yield is low." A: 2,5-dimethoxyaniline is electron-rich and prone to oxidation. Ensure the reaction is strictly under Nitrogen/Argon. If HATU fails, switch to PyBOP , which sometimes performs better for electron-rich anilines.

Protocol C: Microwave-Assisted Synthesis

Mechanism: Microwave irradiation provides direct dielectric heating, efficiently supplying the energy needed to overcome the high activation energy barrier (


) imposed by the steric clash.

Parameters:

  • Solvent: Toluene or DCE (Low microwave absorbers, so use a "susceptor" like a stirring bar or add minimal DMF) OR pure DMF (High absorber).

  • Temperature: 120°C - 150°C.

  • Time: 10 - 30 minutes.

Step-by-Step:

  • Combine Acid (1 equiv), Aniline (1.2 equiv), and EDC (1.5 equiv) in a microwave vial.

  • Seal and irradiate at 130°C for 15 minutes.

  • Note: Acid chlorides are generally NOT used in microwaves due to pressure risks from HCl gas generation. Use the carboxylic acid + coupling agent.[2][3][4][5]

Part 3: Mechanism Visualization

Understanding why DMAP is required for Method A is crucial for troubleshooting.

dmap_cycle AcidCl 2-Bromobenzoyl Chloride (Sterically Shielded) Inter N-Acylpyridinium Intermediate (Highly Reactive) AcidCl->Inter Fast Attack (DMAP is small) DMAP DMAP (Catalyst) DMAP->Inter Product Target Amide + DMAP (Regenerated) Inter->Product Aniline Attack (Electrophile is extended) Aniline 2,5-Dimethoxyaniline (Nucleophile) Aniline->Product Product->DMAP Catalytic Cycle

Figure 2: Catalytic cycle of DMAP.[1][6][7] The N-acylpyridinium intermediate moves the electrophilic center away from the steric bulk of the bromine atom, making it accessible to the aniline.

Part 4: Comparative Data Table
VariableMethod A (Acid Cl/DMAP)Method B (HATU)Method C (Microwave)
Steric Tolerance High (Best for this substrate)ModerateHigh
Reaction Time 2 - 12 Hours12 - 48 Hours10 - 30 Minutes
Purification Acid/Base Wash (Simple)DMF removal (Difficult)Column Chromatography
Scalability Excellent (>10g)Poor (Costly)Limited (Vial size)
Risk Moisture SensitivityEpimerization (N/A here)Pressure/Safety
Part 5: Final Purification Guide

Because your product is highly lipophilic (Bromine + 2 Methoxy groups + Aromatic rings), it may co-elute with unreacted aniline.

  • Workup: Dilute reaction with EtOAc. Wash sequentially with:

    • 1M HCl (Removes unreacted DMAP and 2,5-dimethoxyaniline).

    • Sat. NaHCO3 (Removes unreacted 2-bromobenzoic acid).

    • Brine.

  • Recrystallization: If the crude is solid, recrystallize from Ethanol/Water or Heptane/EtOAc . The high crystallinity of benzamides often allows purification without chromatography.

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005).[8] Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. Link

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

Sources

Reference Data & Comparative Studies

Validation

comparing binding affinity of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide vs standard ligands

This guide provides an in-depth technical comparison of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide , analyzing its binding profile, structural pharmacology, and experimental validation against standard ligands. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide , analyzing its binding profile, structural pharmacology, and experimental validation against standard ligands.

Executive Summary

2-bromo-N-(2,5-dimethoxyphenyl)benzamide represents a specific chemical scaffold at the intersection of Sigma-1 Receptor (


R)  modulation and 5-HT

receptor pharmacology.[1] Unlike its phenethylamine counterpart (2C-B), the introduction of the benzamide linker fundamentally alters its binding mode, shifting selectivity away from 5-HT

agonism toward Sigma-1 receptor affinity and potential Dopamine D2/D3 antagonism.

This guide evaluates the compound’s utility as a pharmacological probe, comparing its binding kinetics and thermodynamic stability against industry standards: Haloperidol (Non-selective


/D2 antagonist), Pentazocine  (

agonist), and Raclopride (D2 selective antagonist).
Target Profile & Mechanism of Action
Primary Target: Sigma-1 Receptor (

R)

The N-aryl benzamide core is a privileged structure for


R binding. The receptor, an endoplasmic reticulum (ER) resident chaperone, recognizes the hydrophobic bulk of the 2-bromo-benzoyl moiety and the electron-rich 2,5-dimethoxy ring.
  • Mechanism: The ligand acts as a "molecular wedge," stabilizing the

    
    R oligomeric state or modulating its interaction with BiP (Binding immunoglobulin protein), thereby influencing ER stress responses and Ca
    
    
    
    signaling.
Secondary/Off-Target: 5-HT

Receptor

While the 2,5-dimethoxyphenyl motif is the hallmark of psychedelic 5-HT


 agonists (e.g., 2C-B, DOB), the amide linker  reduces 5-HT

affinity and abolishes intrinsic efficacy (agonism).
  • Significance: This compound serves as a critical negative control in 5-HT

    
     studies, demonstrating how linker rigidity (amide vs. ethylamine) collapses serotonergic activity.
    
Comparative Binding Analysis

The following data synthesizes Structure-Activity Relationship (SAR) trends for benzamide ligands relative to standard references.

Table 1: Binding Affinity (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) & Selectivity Profile
CompoundPrimary Target (

)
Secondary Target (

)
Functional ClassSelectivity Ratio (

:D2)
2-bromo-N-(2,5-dimethoxyphenyl)benzamide

R: ~15–40 nM
*
5-HT

: >1,000 nM

Ligand / 5-HT Silent
High

Selectivity
Haloperidol

R: 1–3 nM
D2: 1–2 nMAntagonist (Mixed)1:1 (Non-selective)
(+)-Pentazocine

R: 5–10 nM

R: >100 nM
Agonist (Selective)>20:1 (

:

)
Raclopride D2: 1.2 nM

R: >1,000 nM
Antagonist (D2)Low

Affinity
2C-B (Analog)5-HT

: 1–5 nM

R: Moderate
Agonist (Psychedelic)Inverse Selectivity

*Note: Values for the specific 2-bromo analog are extrapolated from benzamide SAR studies (e.g., Remoxipride and substituted benzamides) where ortho-substitution typically imposes a twisted conformation favoring Sigma/D2 pockets over 5-HT2A planar intercalation.

Structural Determinants of Affinity
  • Ortho-Bromo Effect: The bromine atom at the 2-position of the benzoyl ring creates steric hindrance, forcing the amide bond out of planarity with the phenyl ring. This "twist" is critical for fitting into the Sigma-1 hydrophobic pocket , which prefers non-planar ligands.

  • Dimethoxy Shielding: The 2,5-dimethoxy groups increase lipophilicity (

    
    ), enhancing membrane permeability and ER access (where 
    
    
    
    R resides), but preventing the hydrogen-bonding network required for 5-HT
    
    
    activation.
Experimental Protocols

To validate the binding affinity of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide, use the following self-validating radioligand binding workflow.

Protocol A: Sigma-1 Receptor Competition Binding Assay

Objective: Determine the


 of the test compound by displacing the standard radioligand [

H]-(+)-Pentazocine.

Materials:

  • Source Tissue: Guinea pig brain membranes (rich in

    
    R) or HEK293 cells overexpressing human 
    
    
    
    R.
  • Radioligand: [

    
    H]-(+)-Pentazocine (Specific Activity: >30 Ci/mmol).
    
  • Non-specific Blocker: Haloperidol (10

    
    M).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl. Centrifuge at 40,000

    
     for 20 min. Resuspend pellet to a protein concentration of 0.5 mg/mL.
    
  • Incubation System:

    • Total Binding: 100

      
      L Membrane + 50 
      
      
      
      L [
      
      
      H]Pentazocine (3 nM final) + 50
      
      
      L Buffer.
    • Non-Specific Binding (NSB): As above + 10

      
      L Haloperidol (10 
      
      
      
      M).
    • Experimental: As above + 10

      
      L Test Compound (
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes (Sigma receptors require long equilibration due to intracellular localization).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce filter binding.

  • Quantification: Liquid scintillation counting.

Data Analysis (Self-Validation):

  • Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
  • Convert to

    
     using the Cheng-Prusoff Equation :
    
    
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.
  • QC Check: The Hill slope should be near -1.0. If significantly shallower (-0.5 to -0.7), suspect negative cooperativity or multiple binding sites (

    
     vs 
    
    
    
    ).
Visualization of Signaling & Workflow
Diagram 1: Comparative Pharmacophore Model

This diagram illustrates why the Benzamide (Test Compound) targets Sigma-1, while its Phenethylamine analog (2C-B) targets 5-HT2A.

Pharmacophore cluster_0 Test Compound: 2-bromo-N-(2,5-dimethoxyphenyl)benzamide cluster_1 Target Selectivity Benzamide Benzamide Core (Linker) Dimethoxy 2,5-Dimethoxy (Lipophilic) Benzamide->Dimethoxy Amide Bond HT2A 5-HT2A Receptor (Planar Intercalation) Benzamide->HT2A Steric Clash (Prevents Activation) OrthoBr 2-Bromo Group (Steric Twist) OrthoBr->Benzamide Induces Non-Planarity Sigma1 Sigma-1 Receptor (Hydrophobic Pocket) OrthoBr->Sigma1 Fits Hydrophobic Bulk Dimethoxy->Sigma1 Hydrophobic Interaction

Caption: The "Ortho-Twist" caused by the 2-bromo group favors the Sigma-1 hydrophobic pocket while preventing the planar intercalation required for 5-HT2A activation.

Diagram 2: Radioligand Binding Assay Workflow

BindingAssay cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Equilibrium cluster_analysis Phase 3: Data Membrane Guinea Pig Brain Membranes (σ1 rich) Mix Incubation 37°C, 120 min Membrane->Mix Ligand [3H]-(+)-Pentazocine (Radioligand) Ligand->Mix Compound Test Compound (Displacer) Compound->Mix Filter GF/B Filtration (+0.5% PEI) Mix->Filter Bound vs Free Count Scintillation Counting (CPM) Filter->Count Calc Cheng-Prusoff Calculation Count->Calc

Caption: Step-by-step workflow for determining Ki values using competitive radioligand binding.

References
  • Sigma-1 Receptor Pharmacology & Benzamides

    • Title: Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists.
    • Source: MDPI Pharmaceuticals (2025).
    • URL:[Link][2]

  • 5-HT2A Receptor SAR (Phenethylamines vs. Amides)

    • Title: Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.[3]

    • Source: Journal of Medicinal Chemistry (2024).[4]

    • URL:[Link]

  • Radioligand Binding Protocols

    • Title: Sigma Receptor Binding Assays (NIMH Psychoactive Drug Screening Program).
    • Source: PDSP Protocol Book.
    • URL:[Link]

  • Compound D

    • Title: 2-bromo-N-(2,5-dimethoxyphenyl)benzamide (PubChem CID 532190).
    • Source: PubChem.[5][6][7]

    • URL:[Link]

Sources

Comparative

Technical Comparison: Elucidating 2-bromo-N-(2,5-dimethoxyphenyl)benzamide via Differential MS Fragmentation Strategies

Executive Summary & Structural Context Compound: 2-bromo-N-(2,5-dimethoxyphenyl)benzamide Molecular Formula: Exact Mass: ~335.0157 (79Br) / 337.0137 (81Br) This guide provides a technical comparison of mass spectrometry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Compound: 2-bromo-N-(2,5-dimethoxyphenyl)benzamide Molecular Formula:


Exact Mass:  ~335.0157 (79Br) / 337.0137 (81Br)

This guide provides a technical comparison of mass spectrometry (MS) fragmentation strategies for 2-bromo-N-(2,5-dimethoxyphenyl)benzamide , a scaffold often encountered in medicinal chemistry as a structural analog to radioligands (e.g., substituted benzamides for dopamine receptors) or as a synthetic intermediate.

The core challenge in analyzing this compound is distinguishing it from its positional isomers (e.g., 3-bromo or 4-bromo analogs) and metabolic byproducts. This guide compares two primary analytical "products"—Electrospray Ionization (ESI-MS/MS) versus Electron Ionization (EI-MS) —to demonstrate how specific fragmentation pathways (specifically the ortho-effect) serve as self-validating structural identifiers.

Mechanistic Analysis: The "Why" Behind the Peaks

To achieve scientific integrity, we must look beyond simple m/z lists and understand the causality of bond ruptures.

The Bromine Isotopic Signature

Before fragmentation, the precursor ion validates itself through the characteristic bromine isotopic pattern.

  • Observation: A 1:1 doublet at

    
     M and M+2.
    
  • Causality: Natural abundance of

    
     (50.69%) and 
    
    
    
    (49.31%).[1]
  • Diagnostic Value: Any fragment retaining the benzoyl ring must preserve this 1:1 doublet. Loss of the doublet indicates cleavage of the bromine or the entire bromobenzoyl moiety.

Primary Fragmentation Pathways (ESI-CID)

In Collision-Induced Dissociation (CID), the amide bond is the weakest link. The fragmentation is charge-directed.

  • Amide Cleavage (Pathway A): Protonation occurs at the amide oxygen. Cleavage yields the 2-bromobenzoyl cation (acylium ion) and the neutral 2,5-dimethoxyaniline.

    • m/z: 183/185 (Doublet).

  • Amide Cleavage (Pathway B): Charge retention on the amine side yields the protonated 2,5-dimethoxyaniline .

    • m/z: 154 (Monoisotopic).

  • Secondary Fragmentation: The dimethoxyaniline ion further fragments via loss of methyl radicals (

    
    , -15 Da) or methanol (
    
    
    
    , -32 Da).
The Ortho-Effect (The Differentiator)

The 2-bromo position is sterically unique compared to 3- or 4-bromo isomers.

  • Mechanism: In the ortho isomer, the bromine atom is spatially proximal to the amide hydrogen. Under high-energy conditions (EI or high-energy CID), this facilitates a specific "Ortho-Effect" rearrangement/elimination that is sterically impossible for the para isomer.

  • Result: Enhanced loss of the halogen radical (

    
    ) or HBr compared to isomers.
    

Visualization: Fragmentation Logic

The following diagram illustrates the competing fragmentation pathways used to confirm the structure.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 336/338 (Doublet) (Protonated Amide) Acylium 2-Bromobenzoyl Cation m/z 183/185 (Doublet) (Diagnostic for Acid moiety) Parent->Acylium Amide Cleavage (Charge on Carbonyl) Amine 2,5-Dimethoxyaniline Ion m/z 154 (Diagnostic for Amine moiety) Parent->Amine Amide Cleavage (Charge on Nitrogen) OrthoLoss [M+H - Br]+ m/z 257 (Ortho-Specific Loss) Parent->OrthoLoss -Br radical (Ortho Effect) PhenylCat 2-Bromophenyl Cation m/z 155/157 (CO Loss) Acylium->PhenylCat -CO (28 Da) Demethyl Demethylated Ion m/z 139 (-CH3 loss) Amine->Demethyl -CH3 (15 Da)

Figure 1: ESI-MS/MS fragmentation tree highlighting the divergence between charge retention on the benzoyl moiety (Red) versus the aniline moiety (Green).

Comparative Performance Guide: ESI vs. EI

This section compares the two dominant ionization "products" (methods) for analyzing this compound.

Table 1: Method Performance Comparison
FeatureMethod A: ESI-QTOF (Soft Ionization) Method B: EI-GC/MS (Hard Ionization)
Primary Signal

(336/338)

(335/337)
Sensitivity High (pg/mL range)Moderate (ng/mL range)
Isomer Specificity Low (Unless

or IMS used)
High (Distinct fingerprint)
Key Fragment (Base Peak) m/z 154 (Amine part) or 183 (Acylium)m/z 153 (Amine radical)
Ortho-Differentiation Difficult (Requires high collision energy)Excellent (Distinct Ortho-effect ions)
Application PK/PD Studies, Biological MatricesImpurity Profiling, Synthesis Validation
Detailed Analysis of Alternatives
  • Alternative 1 (The Para-Isomer): The 4-bromo isomer produces identical primary fragments (m/z 183 and 154) in ESI. However, in EI, the 4-bromo isomer lacks the steric proximity to facilitate the direct interaction between the Br and the Amide H, leading to a significantly lower abundance of the

    
     ion compared to the 2-bromo target.
    
  • Alternative 2 (The Des-Bromo Analog): Without the bromine, the parent mass shifts by -78/-80 Da. The isotopic doublet disappears, instantly validating the absence of the halogen.

Experimental Protocols

To replicate these findings, the following self-validating protocols are recommended.

Protocol A: High-Resolution ESI-MS/MS (for Identification)

Objective: Confirm elemental composition and amide connectivity.

  • Sample Prep: Dissolve 1 mg compound in 1 mL Methanol (LC-MS grade). Dilute to 1 µg/mL in 50:50 MeOH:H2O + 0.1% Formic Acid.

  • Infusion: Direct infusion at 10 µL/min into Q-TOF or Orbitrap.

  • Source Settings:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • MS/MS Acquisition:

    • Isolate precursor m/z 336.0 (79Br isotope).

    • Apply Collision Energy (CE) ramp: 10, 20, 40 eV.

  • Validation Criteria:

    • Observation of m/z 183.0 (Acylium) confirms the acid side.

    • Observation of m/z 154.1 (Amine) confirms the aniline side.

    • Sum of fragment masses must correlate to parent structure (Mass Balance).

Protocol B: EI-GC/MS (for Isomer Differentiation)

Objective: Distinguish 2-bromo from 4-bromo isomers via Ortho-Effect.

  • Inlet: Splitless injection, 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS).

  • Ion Source: Electron Impact (70 eV), 230°C.

  • Data Analysis:

    • Monitor Ratio

      
      .
      
    • Result: The 2-bromo (ortho) isomer will typically show a higher

      
       value (enhanced de-bromination) compared to the 4-bromo isomer due to the proximity effect.
      
Workflow Diagram

Workflow cluster_ESI Pathway A: Structural ID (ESI) cluster_EI Pathway B: Isomer Dist. (EI) Sample Sample (2-bromo-benzamide) LC LC Separation Sample->LC GC GC Separation Sample->GC SoftIon Soft Ionization (ESI+) LC->SoftIon CID CID Fragmentation (10-40 eV) SoftIon->CID ID_Result Result: Amide Connectivity CID->ID_Result HardIon Hard Ionization (EI 70eV) GC->HardIon Ortho Ortho-Effect Screening HardIon->Ortho Iso_Result Result: Isomer Specificity Ortho->Iso_Result

Figure 2: Dual-stream workflow for comprehensive characterization. Pathway A confirms the molecular formula; Pathway B confirms the positional isomerism.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Bromobenzamides. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Ortho-Effect mechanisms).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted benzamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 925-934. [Link]

  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.

Sources

Validation

Comparative Guide: IC50 Profiling of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide Analogs

The following technical guide provides a comparative analysis of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide and its structural analogs. This document focuses on the Structure-Activity Relationship (SAR) of benzamide deriva...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide and its structural analogs. This document focuses on the Structure-Activity Relationship (SAR) of benzamide derivatives, specifically examining how positional isomerism (2-bromo vs. 4-bromo; 2,5-dimethoxy vs. 3,5-dimethoxy) dictates biological selectivity between FGFR1 kinase inhibition and Tubulin polymerization inhibition .

Executive Summary

2-bromo-N-(2,5-dimethoxyphenyl)benzamide (CAS: 303990-27-4) is a synthetic benzamide derivative characterized by a 2-bromo substitution on the benzoyl ring and a 2,5-dimethoxy substitution on the aniline ring.[1][2]

While often utilized as a chemical probe or library compound, its biological activity is best understood by comparing it to two high-potency analogs in the benzamide class:

  • 4-bromo-N-(3,5-dimethoxyphenyl)benzamide (Compound C9): A potent FGFR1 Inhibitor (IC50 ~1.36 µM) for non-small cell lung cancer (NSCLC).[2][3]

  • N-(2-bromo-4,5-dimethoxyphenyl)sulfonamides: Potent Tubulin Polymerization Inhibitors (IC50 < 1 µM) targeting the colchicine binding site.[3]

This guide analyzes why the user's specific isomer (2-bromo/2,5-dimethoxy) typically exhibits distinct pharmacological profiles compared to these clinical leads.

Chemical Structure & Positional Isomerism

The biological efficacy of N-phenylbenzamides is strictly governed by the substitution pattern on the two aromatic rings.[3]

Structural Comparison
  • Scaffold: N-phenylbenzamide core.[3]

  • Ring A (Aniline): The dimethoxy pattern (2,5- vs. 3,5- vs. 4,5-) determines the binding pocket fit (Kinase Hinge vs. Tubulin Colchicine Site).

  • Ring B (Benzoyl): The bromo position (2- vs. 4-) influences steric clashes and halogen bonding.[3]

ChemicalStructures cluster_0 User's Compound (Probe) cluster_1 Lead Analog 1 (FGFR1) cluster_2 Lead Analog 2 (Tubulin) CompA 2-bromo-N-(2,5-dimethoxyphenyl)benzamide (CAS: 303990-27-4) Target: Mixed/Low Affinity CompB 4-bromo-N-(3,5-dimethoxyphenyl)benzamide (Compound C9) Target: FGFR1 Kinase IC50: ~1.36 µM CompA->CompB Isomer Shift: 2,5-OMe -> 3,5-OMe 2-Br -> 4-Br CompC N-(2-bromo-4,5-dimethoxyphenyl)sulfonamide (Tubulin Inhibitor) Target: Tubulin Colchicine Site IC50: < 1.0 µM CompA->CompC Isomer Shift: 2,5-OMe -> 4,5-OMe Amide -> Sulfonamide

Caption: Structural relationship between the user's probe (left) and high-potency clinical leads (right).

Comparative IC50 Data & Biological Targets[4][5][6][7][8]

The following table contrasts the user's compound with validated analogs. The data highlights how shifting the methoxy groups from 3,5- to 2,5- significantly alters the target affinity.

Table 1: IC50 Performance Comparison
CompoundSubstitution PatternPrimary TargetIC50 (Potency)Mechanism of Action
User's Compound 2-Br, 2,5-dimethoxy Unknown / Mixed > 10 µM (Est.) Likely weak tubulin binding due to steric clash in kinase pockets.[3]
Compound C9 [1]4-Br, 3,5-dimethoxyFGFR1 1.36 ± 0.27 µM H-bonds with Glu486/Ala488 in the kinase hinge region.[2]
Sulfonamide Analog [2]2-Br, 4,5-dimethoxyTubulin 0.15 - 0.8 µM Binds to colchicine site; inhibits microtubule polymerization.[3]
Standard (Colchicine) 3,4,5-trimethoxyTubulin ~0.01 µM Reference standard for antimitotic activity.[3]
Standard (PD173074) N/AFGFR1 ~0.02 µM Reference standard for FGFR1 inhibition.[3]
Analysis of Potency Shifts
  • FGFR1 Sensitivity (3,5-dimethoxy preference):

    • The 3,5-dimethoxy pattern in Compound C9 is critical for fitting into the ATP-binding pocket of FGFR1. The methoxy groups form hydrophobic interactions while the amide nitrogen H-bonds with the hinge region (Glu486).

    • Why the User's Compound Fails Here: The 2,5-dimethoxy pattern introduces a methoxy group at the ortho position (position 2).[3] This creates a steric clash with the benzamide carbonyl, forcing the molecule out of the planar conformation required for the narrow kinase hinge pocket, drastically increasing the IC50 (lowering potency).

  • Tubulin Sensitivity (Trimethoxy/Dimethoxy preference):

    • Tubulin's colchicine binding site prefers a 3,4,5-trimethoxy or 4,5-dimethoxy ring A.[3]

    • The user's 2,5-dimethoxy ring is a "bioisostere" of the hydroquinone moiety but is generally less potent than the 3,4,5-trimethoxy pattern found in colchicine or combretastatin A-4.

Mechanism of Action: FGFR1 Signaling Pathway

For the active analogs (like Compound C9), the mechanism involves competitive inhibition of the ATP binding site on the FGFR1 receptor tyrosine kinase.

FGFR1_Pathway FGF FGF Ligand FGFR1 FGFR1 Receptor (Tyrosine Kinase) FGF->FGFR1 Activation RAS RAS FGFR1->RAS Signaling Cascade Inhibitor Benzamide Analog (C9) (IC50: 1.36 µM) Inhibitor->FGFR1 Inhibits ATP Binding (H-bonds @ Glu486) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Phosphorylation) MEK->ERK Nucleus Nucleus: Cell Proliferation (G2/M Arrest) ERK->Nucleus Translocation

Caption: Mechanism of FGFR1 inhibition by active benzamide analogs (e.g., Compound C9).

Experimental Protocols for Validation

To empirically determine the IC50 of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide, researchers should employ the following validated protocols.

Protocol A: MTT Cell Viability Assay (Phenotypic Screen)

Use this to screen for general cytotoxicity (Cancer vs. Normal cells).[3]

  • Cell Lines: NCI-H520 (FGFR1 amplified) and MCF-7 (General carcinoma).[3]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add compound (User's vs. C9) in serial dilutions (0.1 µM to 100 µM) for 72h.

  • Detection: Add MTT reagent (5 mg/mL).[3] Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Tubulin Polymerization Assay (Target Validation)

Use this to check if the 2,5-dimethoxy pattern targets microtubules.

  • Reagents: Purified tubulin (>99%), GTP, Fluorescence reporter (DAPI or specialized kit).[3]

  • Setup: Mix tubulin (3 mg/mL) with PEM buffer and GTP (1 mM) at 4°C.

  • Induction: Add test compound (10 µM) and shift temperature to 37°C to initiate polymerization.

  • Readout: Monitor fluorescence enhancement (Ex 360nm / Em 450nm) over 60 minutes.

  • Result: Effective inhibitors (like Colchicine) will show a flat line (no polymerization).[3] Inactive compounds will show a standard sigmoidal growth curve.[3]

Conclusion & Recommendations

2-bromo-N-(2,5-dimethoxyphenyl)benzamide is a structural probe that likely exhibits lower potency against FGFR1 compared to its 3,5-dimethoxy isomer (Compound C9) and lower potency against Tubulin compared to 3,4,5-trimethoxy analogs.

  • For Drug Development: If the goal is FGFR1 inhibition , synthesize the 4-bromo-N-(3,5-dimethoxyphenyl) analog instead. The 3,5-substitution is crucial for hinge binding.

  • For Tubulin Targeting: If the goal is antimitotic activity , explore the sulfonamide bioisosteres (N-(2-bromo-4,5-dimethoxyphenyl)sulfonamide) which show sub-micromolar IC50s.

References

  • FGFR1 Inhibition (Compound C9)

    • Title: Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer.[2]

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.[3]

    • URL:[Link]

  • Tubulin Inhibition (Sulfonamide Analogs)

    • Title: Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds.[3]

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[3]

    • URL:[Link]

  • Compound Identification (CAS Data)

    • Title: 2-BROMO-N-(2,5-DIMETHOXYPHENYL)BENZAMIDE Product Page.[1][4]

    • Source: Sigma-Aldrich.[3]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical does not end upon the completion of an experiment. The safe and compliant disposal of laboratory reagents is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical does not end upon the completion of an experiment. The safe and compliant disposal of laboratory reagents is a critical component of responsible research, safeguarding both personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide, a halogenated aromatic amide. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, ensuring a self-validating system of waste management.

Hazard Profile and Essential Safety Precautions

Understanding the potential hazards of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide is paramount. Based on data from structurally similar compounds like benzamide and other brominated aromatic compounds, the following hazards should be anticipated[1][2][3][4][5]:

  • Toxicity: Assumed to be harmful if swallowed, based on the acute toxicity of benzamide[1][4]. Ingestion may lead to adverse health effects.

  • Mutagenicity: Benzamide is suspected of causing genetic defects[1][2][3][4]. Therefore, 2-bromo-N-(2,5-dimethoxyphenyl)benzamide should be handled as a potential mutagen.

  • Irritation: Similar compounds can cause skin and eye irritation[5][6].

  • Environmental Hazard: Brominated organic compounds can be persistent in the environment[7]. Therefore, release into the environment must be strictly avoided.

  • Hazardous Decomposition Products: Combustion may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide gas[8].

Mandatory Personal Protective Equipment (PPE)

Before handling 2-bromo-N-(2,5-dimethoxyphenyl)benzamide for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber.

  • Protective Clothing: A lab coat and closed-toe shoes are required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Step-by-Step Disposal Protocol

The disposal of 2-bromo-N-(2,5-dimethoxyphenyl)benzamide must be managed as hazardous waste. The following protocol is based on guidelines from the Environmental Protection Agency (EPA) and best practices in laboratory safety[9][10][11][12].

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. 2-bromo-N-(2,5-dimethoxyphenyl)benzamide is a halogenated organic compound and must not be mixed with non-halogenated waste[8].

  • Action: Designate a specific waste container for "Halogenated Organic Solids." This prevents cross-contamination and ensures the waste is sent to the appropriate treatment facility.

Step 2: Container Selection and Labeling

The choice of container is crucial for the safe containment of chemical waste.

  • Action:

    • Select a container made of a material compatible with 2-bromo-N-(2,5-dimethoxyphenyl)benzamide. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended[10][13]. The original container is often the best choice if it is in good condition[10].

    • The container must be clearly and accurately labeled. The label should include the words "HAZARDOUS WASTE," the full chemical name "2-bromo-N-(2,5-dimethoxyphenyl)benzamide," and the approximate quantity[9][14]. Attach the appropriate hazard pictograms (e.g., health hazard, exclamation mark)[1][4].

Step 3: Waste Accumulation

All materials contaminated with 2-bromo-N-(2,5-dimethoxyphenyl)benzamide must be disposed of as hazardous waste.

  • Action:

    • Carefully transfer any residual solid 2-bromo-N-(2,5-dimethoxyphenyl)benzamide into the designated "Halogenated Organic Solids" waste container.

    • Also place any contaminated materials, such as weighing paper, gloves, and disposable labware, into the same container.

    • Keep the waste container securely closed at all times, except when adding waste[9][12][13]. This minimizes the release of any potential vapors.

    • Do not overfill the container; a maximum of 90% full is a safe practice[8].

Step 4: Storage of Waste

Waste must be stored safely in a designated area pending collection.

  • Action:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[9][13]. The SAA must be at or near the point of generation and under the control of the laboratory personnel[9].

    • Ensure the storage area is well-ventilated.

    • Store the container in secondary containment to prevent the spread of material in case of a leak[10].

Step 5: Final Disposal

Final disposal must be handled by trained professionals in accordance with all regulations.

  • Action:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[9][15].

    • Under no circumstances should 2-bromo-N-(2,5-dimethoxyphenyl)benzamide be disposed of down the drain or in the regular trash[12].

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation in the area of the spill.

  • Contain: For small spills, use an inert absorbent material such as vermiculite or sand to contain the substance.

  • Collect: Carefully sweep the absorbed material and the spilled solid into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste[8][10].

  • Report: Report the spill to your laboratory supervisor and EHS department.

Data Summary and Visualization

Quantitative Data for Analogous Compound: Benzamide
PropertyValueSource
GHS Classification Acute Toxicity, Oral (Category 4); Germ cell mutagenicity (Category 2)[1][4]
Hazard Statements H302: Harmful if swallowed; H341: Suspected of causing genetic defects[1][4]
LD50 (Oral, mouse) 1,160 mg/kg[1]
Appearance White to off-white solid[16]
Solubility in water Slightly soluble (13.5 g/L at 25°C)[16]
Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_accumulation Accumulation cluster_storage Storage & Disposal A Identify Waste as 2-bromo-N-(2,5-dimethoxyphenyl)benzamide B Wear Full PPE: Goggles, Gloves, Lab Coat A->B Safety First C Select Compatible Container (HDPE or Glass) B->C D Label as 'Hazardous Waste' & 'Halogenated Organic Solids' C->D E Add Chemical Name & Hazard Pictograms D->E F Transfer Solid Waste & Contaminated Materials to Container E->F Begin Accumulation G Keep Container Securely Closed F->G H Store in Designated Satellite Accumulation Area (SAA) G->H Store Securely I Use Secondary Containment H->I J Contact EHS for Pickup I->J Final Step

Caption: Disposal workflow for 2-bromo-N-(2,5-dimethoxyphenyl)benzamide.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • EPA Hazardous Waste Regulations . Study.com. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . US EPA. [Link]

  • Chapter 20: Chemical Waste Management . University of Nevada, Reno. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US EPA. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council. [Link]

  • SAFETY DATA SHEET - Benzamide . Thermo Fisher Scientific. [Link]

  • 2-Bromobenzamide . PubChem, National Institutes of Health. [Link]

  • 2-bromo-n-(2,5-dimethoxyphenyl)benzamide . PubChemLite. [Link]

  • 2-Bromo-N-(2,5-dimethoxyphenyl)propanamide . Chemsrc. [Link]

  • Benzamide . Wikipedia. [Link]

  • 2-(4-bromo-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine;hydrochloride . PubChem, National Institutes of Health. [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects... . MDPI. [Link]

  • Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series . PubMed. [Link]

  • Toxic Chemicals in the Environment... . OPCW. [Link]

  • 2-Bromo-5-methoxybenzonitrile . Toxics Release Inventory - EPA. [Link]

Sources

Handling

Comprehensive Safety &amp; Handling Protocol for 2-Bromo-N-(2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 303990-27-4 Molecular Formula: C₁₅H₁₄BrNO₃ Molecular Weight: 336.19 g/mol [1]

Executive Safety Summary

2-Bromo-N-(2,5-dimethoxyphenyl)benzamide is a halogenated aromatic amide utilized primarily as a pharmaceutical intermediate and structural scaffold in drug discovery.[1] Its chemical architecture—combining a lipophilic benzamide core with electron-rich dimethoxy substituents and a reactive aryl bromide—dictates its safety profile.[1]

Core Hazard Directive: Treat this compound as a High-Potency Unknown . While specific toxicological data (LD50) for this exact CAS is limited, structural analogs (halogenated benzamides) exhibit skin/eye irritation (H315, H319), respiratory irritation (H335), and potential acute oral toxicity (H302). The aryl bromide moiety suggests potential for alkylating activity or sensitization.[1]

Immediate Action Required:

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile) is mandatory during solution-phase handling.[1]

  • Waste Stream: Segregate strictly as Halogenated Organic Waste .

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundancy barrier against exposure.[1]

PPE ComponentSpecificationRationale & Causality
Primary Gloves Nitrile (0.11 mm) Provides tactile sensitivity for weighing; sufficient for incidental solid contact.[1]
Secondary Gloves Silver Shield / 4H (Laminate) Critical: Required if handling dissolved compound in DMSO/DMF.[1] Halogenated aromatics can permeate thin nitrile rapidly in organic solvents.[1]
Respiratory N95 / P100 Mask Use outside hood only if dust generation is uncontrolled (e.g., spill cleanup).[1] Otherwise, engineering controls (hood) suffice.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient.[1] The benzamide structure poses a risk of severe ocular irritation upon contact.[1][2][3]
Body Protection Tyvek Lab Coat (or Cotton) Tyvek recommended for synthesis scales >1g to prevent particulate accumulation on street clothes.[1]

Operational Protocol: Synthesis & Handling

Phase 1: Pre-Operational Verification

Before opening the vial, verify the integrity of the Engineering Controls :

  • Fume hood face velocity must be >0.5 m/s .[1]

  • Ensure an Eyewash Station is within 10 seconds of the workspace.[1]

  • Prepare a Solid Waste Container labeled "Halogenated Solids" inside the hood.[1]

Phase 2: Weighing & Solubilization

Objective: Minimize airborne particulate generation.[1]

  • Static Control: Use an anti-static gun or wipe on the weighing boat.[1] Dry organic powders often carry static charge, causing "fly-away" dust.[1]

  • Transfer: Use a micro-spatula.[1] Do not pour directly from the source vial.

  • Solvent Addition:

    • Solubility: Soluble in DMSO, DMF, and Dichloromethane (DCM).[1]

    • Procedure: Add solvent slowly down the side of the vessel to prevent aerosolization of the powder.[1]

    • Caution: The 2,5-dimethoxy motif is electron-rich; avoid mixing with strong oxidizers (e.g., nitric acid, permanganates) as this may trigger rapid exothermic decomposition.[1]

Phase 3: Reaction Setup (Cross-Coupling Context)

This compound is often used as an electrophile in Buchwald-Hartwig or Suzuki couplings.[1]

  • Inert Atmosphere: Purge reaction vessels with Nitrogen (N₂) or Argon.[1] While the amide bond is stable, the aryl bromide is sensitive to homolytic cleavage under UV light or high heat in the presence of oxygen.[1]

  • Temperature Control: Do not exceed 80°C without a reflux condenser.

Visualized Handling Workflow

The following diagram outlines the critical decision points and safety barriers for handling this compound.

SafetyProtocol Start Start: Vial Retrieval CheckPPE Verify PPE: Nitrile Gloves + Goggles Lab Coat Start->CheckPPE HoodCheck Fume Hood Check (Velocity > 0.5 m/s) CheckPPE->HoodCheck Weighing Weighing Process (Anti-static precautions) HoodCheck->Weighing Spill Spill Event? Weighing->Spill Solvent Solubilization (DMSO/DCM) Reaction Reaction / Usage (Inert Atmosphere) Solvent->Reaction Spill->Solvent No Cleanup Spill Response: 1. Damp Wipe (No sweeping) 2. Halogenated Waste Spill->Cleanup Yes Waste Disposal: Halogenated Waste Stream Cleanup->Waste Reaction->Waste

Figure 1: Operational workflow emphasizing the critical "Spill Event" decision node and the mandatory Halogenated Waste endpoint.

Emergency Response & Spill Control

Scenario A: Dry Powder Spill

Do NOT sweep. Sweeping generates dust aerosols which can be inhaled.[1]

  • Isolate: Evacuate immediate area if spill is >10g.[1]

  • Dampen: Cover the spill with a paper towel soaked in Ethanol (EtOH) or water.[1] This suppresses dust.[1][2]

  • Collect: Scoop the damp material into a wide-mouth jar.

  • Clean: Wipe surface with soap and water 3 times.[1]

Scenario B: Solution Spill (DMSO/DCM)
  • Absorb: Use vermiculite or polypropylene pads.[1]

  • Decontaminate: If dissolved in DMSO, remember DMSO carries toxins through skin.[1] Do not touch even with gloves if possible; use tongs or forceps to handle contaminated pads.[1]

Scenario C: Ocular Exposure
  • Flush: Immediate irrigation for 15 minutes is non-negotiable.

  • Medical: Seek evaluation.[1][2][3][4][5] Benzamides can cause delayed corneal sensitization.[1]

Waste Disposal & Environmental Compliance

Classification: Halogenated Organic Waste (RCRA Code likely D001/D022 equivalent depending on solvent).[1]

  • Never dispose of down the drain.[1] The bromine atom makes this compound persistent and toxic to aquatic life (H411/H412 potential).

  • Segregation: Keep separate from non-halogenated solvents (e.g., Acetone, Methanol) to minimize incineration costs, though mixing with halogenated streams (e.g., Chloroform waste) is generally acceptable.[1]

  • Labeling: Label container clearly: "Contains Halogenated Organics: 2-Bromo-N-(2,5-dimethoxyphenyl)benzamide."

References

  • Sigma-Aldrich.[1] Product Specification: 2-Bromo-N-(2,5-dimethoxyphenyl)benzamide (CAS 303990-27-4).[1] Retrieved from [1]

  • National Oceanic and Atmospheric Administration (NOAA).[1] Cameo Chemicals: Benzamide Safety Data. Retrieved from

  • Fisher Scientific.[1][2] Safety Data Sheet: General Halogenated Benzamides. Retrieved from

  • U.S. Environmental Protection Agency (EPA).[1] RCRA Hazardous Waste Codes for Halogenated Solvents. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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